Doramectin monosaccharide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H62O11 |
|---|---|
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 |
Clé InChI |
HFDCQUOZPUMCSE-HBIYJKLTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of Doramectin Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of Doramectin monosaccharide, a primary degradation product and metabolite of the potent anthelmintic agent, Doramectin. This document outlines its structural elucidation, physicochemical properties, and the experimental methodologies employed for its characterization.
Introduction to Doramectin and its Monosaccharide Derivative
Doramectin is a macrocyclic lactone of the avermectin class, widely used in veterinary medicine to treat and control internal and external parasites.[1] Its complex structure features a disaccharide moiety attached to the C13 position of the aglycone core. Under mildly acidic conditions, Doramectin undergoes sequential deglycosylation. The first step in this process is the hydrolysis of the terminal L-oleandrose sugar, yielding this compound.[2] Further hydrolysis results in the formation of the Doramectin aglycone. This compound is formally named 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a .
Chemical Structure of this compound
The chemical structure of this compound is defined by the core avermectin aglycone with a single L-oleandrose sugar unit remaining at the C13 position. The terminal oleandrose unit present in the parent Doramectin molecule has been cleaved off.
Below is a two-dimensional representation of the this compound structure.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a | N/A |
| Molecular Formula | C43H62O11 | [3] |
| Molecular Weight | 755.0 g/mol | [3] |
| CAS Number | 165108-44-1 | N/A |
| Appearance | White solid | N/A |
| Purity | >95% (by HPLC) | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [3] |
| Storage Temperature | -20°C | N/A |
Experimental Protocols
The preparation and structural characterization of this compound involve acid-catalyzed hydrolysis of the parent compound followed by chromatographic separation and spectroscopic analysis.
Preparation by Acid-Catalyzed Hydrolysis
This compound can be prepared by the selective hydrolysis of the terminal saccharide unit of Doramectin under mildly acidic conditions. A general protocol, adapted from procedures for related avermectins, is as follows:
-
Dissolution: Dissolve Doramectin in a suitable organic solvent, such as acetonitrile.
-
Acid Treatment: Treat the solution with a dilute acid. For example, a final concentration of 0.05 M hydrochloric acid (HCl) can be used.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration, typically several hours. The reaction progress should be monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC).
-
Neutralization: Upon completion, neutralize the reaction mixture with a suitable base to quench the hydrolysis.
-
Extraction: Extract the products from the aqueous-organic mixture using an appropriate organic solvent.
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product mixture containing this compound, unreacted Doramectin, and Doramectin aglycone.
Isolation and Purification by Preparative HPLC
The isolation of this compound from the crude reaction mixture is typically achieved using preparative High-Performance Liquid Chromatography (preparative HPLC). The following protocol is based on the methods described by Zhang et al. (2020) for the separation of Doramectin and its related compounds.[4]
-
System: A preparative HPLC system equipped with a suitable detector (e.g., UV at 245 nm).
-
Column: A reversed-phase column, such as a C18 or C8 column, of appropriate dimensions for preparative scale.
-
Mobile Phase: A mixture of organic solvents and water. A common mobile phase could be a gradient or isocratic mixture of acetonitrile, methanol, and water. For example, a mobile phase consisting of acetonitrile/methanol/water in a specific ratio (e.g., 45:45:10 v/v/v) can be effective.[4]
-
Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of several mL/min for preparative work.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the elution peak of this compound, as identified by analytical HPLC.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound. Fractions with high purity (>95%) are pooled and concentrated.
Structural Elucidation
The definitive structure of the isolated this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
HRMS is used to determine the exact mass of the molecule and confirm its elemental composition.
-
Technique: Electrospray ionization (ESI) is a common technique for avermectins.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]+) is measured with high precision. This allows for the unambiguous determination of the molecular formula (C43H62O11).
1D and 2D NMR spectroscopy are essential for elucidating the detailed connectivity and stereochemistry of the molecule.
-
Sample Preparation: Dissolve the purified this compound in a deuterated solvent, such as chloroform-d (CDCl3).
-
1D NMR:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The absence of signals corresponding to the terminal oleandrose sugar in comparison to the spectrum of Doramectin confirms the monosaccharide structure.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
-
Signaling Pathways and Logical Relationships
The formation of this compound is a key step in the degradation pathway of Doramectin. This process can be visualized as a sequential loss of sugar moieties.
Caption: Acid-catalyzed degradation pathway of Doramectin.
The experimental workflow for the preparation and characterization of this compound can also be represented logically.
Caption: Experimental workflow for this compound.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and characterization of potential impurities of doramectin and evaluation of their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Synthesis and Purification of Doramectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of doramectin monosaccharide, a key degradation product and potential impurity of the broad-spectrum antiparasitic drug, doramectin. This document details the underlying chemical principles, experimental protocols, and analytical methodologies relevant to the isolation and characterization of this compound.
Introduction
Doramectin, a macrocyclic lactone derived from the fermentation of genetically engineered Streptomyces avermitilis, is a potent anthelmintic agent used in veterinary medicine.[1][2] Its structure incorporates a disaccharide moiety at the C-13 position, which is crucial for its biological activity. Under certain conditions, particularly in acidic environments, doramectin can undergo selective hydrolysis to yield its monosaccharide and aglycone derivatives.[3][4][5] this compound is formed through the cleavage of the terminal oleandrose unit.[4] Understanding the synthesis and purification of this monosaccharide is critical for stability studies, impurity profiling, and the development of comprehensive analytical methods for doramectin-based pharmaceutical products.
Synthesis of this compound via Acid Hydrolysis
The primary method for synthesizing this compound is through the controlled acid-catalyzed hydrolysis of doramectin.[4][5][6] This process involves the selective cleavage of the glycosidic bond linking the two sugar moieties of the disaccharide chain.
Experimental Protocol: Acid Hydrolysis
The following protocol is based on established methods for the acid degradation of avermectins and can be adapted for the synthesis of this compound.
Materials:
-
Doramectin (purity >95%)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (NaOH), 0.5 M
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolution: Dissolve 1.0 g of doramectin in 100 mL of acetonitrile in a 500 mL round-bottom flask. Stir the solution until the doramectin is completely dissolved.
-
Acidification: While stirring, add 100 mL of 0.5 M hydrochloric acid to the solution.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the monosaccharide while minimizing the formation of the aglycone.
-
Neutralization: After the desired level of conversion is achieved, slowly add 0.5 M sodium hydroxide to the reaction mixture with stirring until the pH reaches 7.0.
-
Solvent Removal: The resulting solution can be concentrated under reduced pressure to remove the acetonitrile.
-
Extraction: The aqueous residue can then be extracted with a suitable organic solvent, such as ethyl acetate, to recover the this compound and any remaining unreacted doramectin. The organic phases are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
Purification of this compound
The crude product from the synthesis will be a mixture of this compound, unreacted doramectin, doramectin aglycone, and other minor degradation products. Purification is essential to isolate the monosaccharide with high purity. Preparative high-performance liquid chromatography (preparative HPLC) is the most effective method for this purpose.
Experimental Protocol: Preparative HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample dissolution)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of methanol.
-
Method Development (Analytical Scale): An analytical HPLC method should first be optimized to achieve good separation between doramectin, this compound, and doramectin aglycone. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water.
-
Scaling to Preparative HPLC: The optimized analytical method is then scaled up for preparative HPLC. The mobile phase composition and gradient are adjusted to accommodate the larger column dimensions and higher flow rates.
-
Purification: Inject the dissolved crude product onto the preparative HPLC column. Collect fractions as they elute from the column, guided by the UV chromatogram.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Note: This is an example of an analytical method. For preparative scale, parameters would need to be adjusted.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C44H64O11 |
| Molecular Weight | 777.0 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
Mandatory Visualizations
This compound Synthesis and Purification Workflow
References
- 1. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CZ96396A3 - Process for preparing doramectine and antiparasitic intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. EP2835376A1 - New synthesis process of antiparasitic drug selamectin - Google Patents [patents.google.com]
- 6. SK45396A3 - Manufacturing process of doramectin and antiparasitic intermediates - Google Patents [patents.google.com]
The Core Mechanism of Doramectin Monosaccharide in Nematodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doramectin, a potent macrocyclic lactone anthelmintic, exerts its primary effect on nematodes by targeting their neuromuscular system. This technical guide delineates the core mechanism of action, focusing on the molecular interactions and physiological consequences that lead to the paralysis and expulsion of these parasites. While the term "doramectin monosaccharide" is not standard in the literature, doramectin itself is a monosaccharide derivative of avermectin. This document will, therefore, focus on the well-established mechanism of doramectin. The primary molecular target is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to invertebrates.[1][2][3] Doramectin acts as a positive allosteric modulator and direct agonist of these channels, leading to their irreversible opening.[4][5][6] This influx of chloride ions causes hyperpolarization of neuronal and muscle cell membranes, resulting in flaccid paralysis of the nematode.[5][7] A secondary, less pronounced interaction with GABA receptors may also contribute to its anthelmintic activity. This guide provides a comprehensive overview of the signaling pathways, quantitative interaction data, and detailed experimental protocols relevant to the study of doramectin's mechanism of action.
Primary Mechanism of Action: Targeting Glutamate-Gated Chloride Channels (GluCls)
The principal mechanism of action of doramectin in nematodes is its high-affinity interaction with glutamate-gated chloride channels (GluCls).[1][2][3] These channels, members of the Cys-loop ligand-gated ion channel superfamily, are crucial for inhibitory neurotransmission in invertebrates but are absent in vertebrates, providing a key element of selective toxicity.[1][3]
Molecular Interaction with GluCls
Doramectin binds to an allosteric site on the GluCl receptor, distinct from the glutamate binding site.[1][4][5] This binding event has two major consequences:
-
Direct Activation: Doramectin can directly gate the channel, causing it to open even in the absence of the endogenous ligand, glutamate. This opening is slow to activate but is essentially irreversible.[4][5][6]
-
Potentiation of Glutamate Response: At lower concentrations, doramectin potentiates the effect of glutamate, increasing the sensitivity of the channel to its natural agonist.
The binding site for avermectins, including ivermectin (a close analog of doramectin), has been identified in the transmembrane domain of the GluCl, between adjacent subunits.[1][2] This interaction stabilizes the open conformation of the channel.
Physiological Consequences of GluCl Activation
The irreversible opening of GluCls by doramectin leads to a sustained influx of chloride ions into the neuron and muscle cells. This has several critical downstream effects:
-
Hyperpolarization: The influx of negatively charged chloride ions drives the membrane potential to a more negative value, a state known as hyperpolarization.[7]
-
Inhibition of Nerve Impulses: Hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus inhibiting neuronal signaling.
-
Flaccid Paralysis: In muscle cells, the hyperpolarization prevents the depolarization necessary for muscle contraction. This leads to a state of flaccid paralysis.[6] The paralysis affects the nematode's pharyngeal muscles, inhibiting feeding, as well as the somatic muscles responsible for locomotion.[1][8][9] This ultimately leads to the starvation and expulsion of the parasite from the host.
Secondary Mechanism of Action: Modulation of GABA Receptors
While GluCls are the primary target, evidence suggests that macrocyclic lactones like ivermectin can also modulate γ-aminobutyric acid (GABA) receptors in nematodes, which are also inhibitory chloride channels.[10][11][12] However, the effects appear to be complex and may vary between nematode species and receptor subtypes. Some studies have shown that ivermectin can potentiate GABA-evoked currents in Haemonchus contortus, while in Caenorhabditis elegans, it has been observed to inhibit GABA receptors.[10][11] The contribution of these interactions to the overall anthelmintic efficacy of doramectin is considered secondary to its potent effects on GluCls.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of macrocyclic lactones with nematode ion channels. It is important to note that much of the detailed molecular pharmacology has been conducted with ivermectin, a very close structural analog of doramectin.
| Compound | Receptor Subunit | Nematode Species | Parameter | Value | Reference |
| Ivermectin | GluClα3B | Haemonchus contortus | EC50 | ~0.1 ± 1.0 nM | [4] |
| Ivermectin | GluClα3B | Haemonchus contortus | Kd | 0.35 ± 0.1 nM | [4] |
| Ivermectin | GluClα3B (L256F mutant) | Haemonchus contortus | Kd | 2.26 ± 0.78 nM | [4] |
| Glutamate | GluClα3B | Haemonchus contortus | EC50 | 27.6 ± 2.7 µM | [4] |
| Glutamate | GluClα3B | Caenorhabditis elegans | EC50 | 2.2 ± 0.12 mM | [4] |
| Doramectin | Various | Various Cattle Nematodes | Efficacy | ≥99.6% reduction in worm burden | [13] |
| Doramectin | Various | Various Swine Nematodes | Efficacy | ≥98% reduction in worm burden (except T. suis) | [14] |
Table 1: In Vitro Binding and Activation Data for Ivermectin on Nematode GluCls.
Table 2: In Vivo Efficacy of Doramectin against various nematode species.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Doramectin Action
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 3. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus [mdpi.com]
- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanosensory inputs influence Caenorhabditis elegans pharyngeal activity via ivermectin sensitivity genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of doramectin against nematode and arthropod parasites of swine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Doramectin Monosaccharide on Glutamate-Gated Chloride Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of doramectin and its monosaccharide derivative on glutamate-gated chloride channels (GluCls). While direct electrophysiological data for the doramectin monosaccharide is limited in publicly available literature, this document synthesizes existing knowledge on the parent compound and related molecules to build a robust understanding of its mechanism of action. This guide includes a summary of available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the key pathways and workflows.
Introduction to Glutamate-Gated Chloride Channels and Doramectin
Glutamate-gated chloride channels (GluCls) are a class of ligand-gated ion channels exclusive to protostome invertebrates, such as nematodes and arthropods.[1] These channels are crucial components of the invertebrate nervous system, where they mediate inhibitory neurotransmission.[2] Upon activation by the neurotransmitter glutamate, GluCls open and allow the influx of chloride ions, leading to hyperpolarization of the neuron or muscle cell membrane.[2] This hyperpolarization makes the cell less likely to fire an action potential, thus inhibiting nerve signals and muscle contraction.
Doramectin is a macrocyclic lactone anthelmintic and insecticide that exerts its potent effects by targeting these invertebrate-specific GluCls. Like other avermectins, doramectin acts as a positive allosteric modulator of GluCls.[3] It can potentiate the effect of glutamate, causing the channels to open at lower concentrations of the neurotransmitter. At higher concentrations, doramectin can directly activate the channels, leading to a persistent and essentially irreversible opening.[3] This sustained chloride influx results in flaccid paralysis and eventual death of the parasite.[3] The high specificity of doramectin for invertebrate GluCls contributes to its favorable safety profile in vertebrate hosts, which lack these channels.
Mechanism of Action of this compound
The primary mechanism of action for doramectin and its monosaccharide derivative is the modulation of glutamate-gated chloride channels. The binding of these compounds to GluCls leads to a conformational change that favors the open state of the channel, resulting in an increased influx of chloride ions and hyperpolarization of the cell membrane.
Signaling Pathway of Doramectin on Glutamate-Gated Chloride Channels
Caption: Signaling pathway of doramectin on glutamate-gated chloride channels.
Quantitative Data on the Biological Activity
| Compound | Organism | Assay | Potency | Reference |
| Doramectin | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/ml | --INVALID-LINK-- |
| This compound | Haemonchus contortus | Larval Development Assay | Similar potency to Doramectin | --INVALID-LINK-- |
Experimental Protocols
The following protocols describe the heterologous expression of glutamate-gated chloride channels in Xenopus laevis oocytes and their characterization using two-electrode voltage clamp (TEVC) electrophysiology. These methods are standard for studying the effects of compounds like this compound on ion channel function.
Heterologous Expression of GluCls in Xenopus Oocytes
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase (e.g., 2 mg/ml in a calcium-free solution) for 1-2 hours to remove the follicular layer.
-
Manually defolliculate the oocytes and incubate them in Barth's solution supplemented with antibiotics.
-
-
cRNA Preparation:
-
Linearize the plasmid DNA containing the GluCl subunit cDNA (e.g., from Haemonchus contortus or Caenorhabditis elegans).
-
In vitro transcribe capped cRNA using a commercially available kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify and quantify the cRNA.
-
-
cRNA Injection:
-
Pull microinjection needles from borosilicate glass capillaries.
-
Load the needle with the cRNA solution (typically 50-100 ng/µl).
-
Inject approximately 50 nl of cRNA into the cytoplasm of each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Pull two microelectrodes from borosilicate glass and fill them with 3 M KCl. The voltage electrode should have a resistance of 0.5-2 MΩ, and the current-passing electrode should have a resistance of 0.2-1 MΩ.
-
Impale the oocyte with both microelectrodes.
-
-
Data Acquisition:
-
Voltage-clamp the oocyte at a holding potential of -60 mV to -80 mV.
-
Record whole-cell currents using a suitable amplifier and data acquisition software.
-
Apply glutamate and/or this compound to the oocyte via the perfusion system.
-
-
Experimental Design:
-
Direct Activation: Apply increasing concentrations of this compound to determine if it directly gates the channel and to calculate the EC50.
-
Potentiation: Co-apply a low concentration of glutamate (e.g., EC10) with varying concentrations of this compound to measure the potentiation of the glutamate-induced current.
-
Experimental Workflow for TEVC Recording
Caption: Workflow for two-electrode voltage clamp (TEVC) recording.
Conclusion
This compound, like its parent compound, is a potent modulator of invertebrate glutamate-gated chloride channels. While direct electrophysiological characterization of the monosaccharide is not extensively documented, evidence from broader biological assays suggests a comparable high potency. The detailed protocols provided in this guide offer a clear framework for researchers to further investigate the specific interactions of this compound and other novel compounds with GluCls, aiding in the development of next-generation parasiticides. The continued study of these channels and their modulation is critical for understanding drug efficacy and combating the growing challenge of anthelmintic resistance.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Doramectin to its Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of the macrocyclic lactone drug, Doramectin, leading to the formation of its corresponding monosaccharide derivative. This process is of significant interest for the study of Doramectin's metabolites, degradation pathways, and the development of analytical standards.
Under mildly acidic conditions, Doramectin undergoes a sequential deglycosylation, first yielding the Doramectin monosaccharide and subsequently the Doramectin aglycone.[1] This guide will focus on the initial hydrolysis step to the monosaccharide, presenting available data, outlining experimental protocols, and visualizing the underlying chemical processes.
Quantitative Data Summary
While specific kinetic data for the acid-catalyzed hydrolysis of Doramectin to its monosaccharide is not extensively published in publicly available literature, the degradation of Doramectin under various conditions has been studied. The following table summarizes the observed degradation of Doramectin in environmental studies, which can provide insights into its stability.
| Condition | Matrix | Duration | Average Degradation | Analytical Method |
| Composting | Sheep Faeces | 21 days | 36.6% | HPLC |
| Manure Storage | Sheep Faeces | 21 days | 12.2% | HPLC |
| Pasture (Field) | Faeces | 50 days | Rapid decrease | Not specified |
Note: These degradation rates represent the overall disappearance of the parent Doramectin molecule and are influenced by a combination of biotic and abiotic factors, including hydrolysis.
Experimental Protocols
Protocol: Mild Acid Hydrolysis of Doramectin
Objective: To selectively cleave the terminal oleandrose sugar from Doramectin to yield this compound.
Materials:
-
Doramectin standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or Phosphoric acid
-
Reaction vials
-
Heating block or water bath
-
HPLC system with a C8 or C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Doramectin in methanol.
-
Acidification: To a known volume of the Doramectin stock solution, add a dilute aqueous solution of a suitable acid (e.g., formic acid, phosphoric acid) to achieve mildly acidic conditions. The exact pH should be optimized, starting in the range of 3-5.
-
Hydrolysis Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) for a defined period. The reaction time will need to be optimized by taking aliquots at various time points to monitor the progress of the reaction.
-
Reaction Quenching: Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) to stop the hydrolysis.
-
Sample Analysis: Analyze the resulting solution by High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining Doramectin, the formed this compound, and any Doramectin aglycone.
Protocol: HPLC Analysis of Doramectin and its Hydrolysis Products
Objective: To separate and quantify Doramectin, this compound, and Doramectin aglycone.
This protocol is adapted from a validated stability-indicating HPLC method for Doramectin and its related substances.[2]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent C18 column.[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2] For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[3]
-
Flow Rate: 1.0 mL/min (example, adjust as needed)
-
Column Temperature: 40 °C[2]
-
Detection Wavelength: 245 nm[2]
-
Injection Volume: 10 µL (example, adjust as needed)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for Doramectin. If available, also prepare calibration standards for this compound.
-
Sample Injection: Inject the quenched reaction mixture onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to Doramectin and its hydrolysis products based on their retention times, determined by running standards. Quantify the concentration of each component by comparing their peak areas to the calibration curve.
Visualizations
Logical Workflow for Hydrolysis and Analysis
The following diagram illustrates the general workflow for the acid-catalyzed hydrolysis of Doramectin and the subsequent analysis of the reaction products.
Caption: A flowchart outlining the key steps in the acid-catalyzed hydrolysis of Doramectin and subsequent product analysis.
Conceptual Reaction Pathway
The following diagram illustrates the conceptual mechanism for the acid-catalyzed cleavage of the glycosidic bond in Doramectin.
Caption: A simplified diagram showing the key steps in the acid-catalyzed hydrolysis of Doramectin to its monosaccharide.
References
- 1. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Guide: Physicochemical Properties and Solubility of Doramectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Doramectin and its primary acid degradation product, Doramectin monosaccharide. Due to the limited availability of specific experimental data for this compound in public literature, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to ascertain these values empirically.
Introduction
Doramectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. It is a macrocyclic lactone derived from the fermentation of a genetically altered strain of Streptomyces avermitilis. Under acidic conditions, Doramectin undergoes hydrolysis, leading to the sequential loss of its saccharide moieties. The initial degradation product is this compound, formed by the cleavage of the terminal oleandrose unit.[1][2][3][4][5][6][7] Further hydrolysis results in the formation of Doramectin aglycone. Understanding the physicochemical properties of both the parent drug and its degradation products is crucial for drug development, formulation, and stability studies.
Physicochemical Properties
This section summarizes the available physicochemical data for Doramectin and this compound. While several experimental values are available for Doramectin, data for its monosaccharide derivative is less comprehensive.
Data Presentation
The following table provides a comparative summary of the known physicochemical properties of Doramectin and this compound.
| Property | Doramectin | This compound |
| Molecular Formula | C₅₀H₇₄O₁₄ | C₄₃H₆₂O₁₁[1][5] |
| Molecular Weight | 899.11 g/mol | 755.0 g/mol [1] |
| Melting Point | 163 °C | Data not available |
| pKa (Strongest Acidic) | ~12.47 (Predicted) | Data not available |
| logP (Octanol/Water) | ~5.24 - 6.27 (Predicted) | Data not available |
| Aqueous Solubility | Practically insoluble[8] | Data not available |
| Organic Solvent Solubility | Soluble in ethanol, methanol, DMF, DMSO | Soluble in ethanol, methanol, DMF, DMSO[1][6] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of sparingly soluble compounds like Doramectin and its derivatives.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11][12][13]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound (e.g., this compound) to a series of vials containing a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH levels).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the chosen filtration membrane does not adsorb the compound.
-
-
Quantification:
-
Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.
-
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[14][15][16][17][18]
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the packed capillary tube into a melting point apparatus.
-
-
Melting Point Determination:
-
Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination.
-
For an accurate measurement, reduce the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.[14]
-
-
Observation and Recording:
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The melting point is reported as this range.
-
pKa Determination (Potentiometric Titration for Sparingly Soluble Compounds)
For compounds with low water solubility, pKa determination often requires the use of co-solvents.[19][20][21][22][23]
Methodology:
-
Solution Preparation:
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent (e.g., methanol, acetonitrile, or a mixture) to create a stock solution.
-
Prepare a series of solutions with varying ratios of the co-solvent and water, ensuring the compound remains dissolved.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Titrate the prepared solutions with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa in the specific co-solvent mixture corresponds to the pH at the half-equivalence point.
-
-
Extrapolation to Aqueous pKa:
-
Determine the apparent pKa in several co-solvent/water mixtures.
-
Extrapolate the apparent pKa values to 0% co-solvent to estimate the aqueous pKa using methods such as the Yasuda-Shedlovsky plot.[23]
-
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The HPLC method provides an indirect but rapid and reliable estimation of logP.[24][25][26][27][28]
Methodology:
-
System Preparation:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase should be a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer, saturated with n-octanol.
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that span the expected logP range of the analyte.
-
Determine the retention time (t_R) for each standard and the column dead time (t_0) using an unretained compound.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting log(k) versus the known logP values of the standards.
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase and inject it into the HPLC system.
-
Determine its retention time and calculate its capacity factor (k).
-
-
logP Calculation:
-
Use the calibration curve to determine the logP of the test compound from its calculated log(k) value.
-
Visualizations
The following diagrams illustrate the degradation pathway of Doramectin and the experimental workflows described above.
Caption: Acid-catalyzed degradation of Doramectin.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for melting point determination.
Caption: Workflow for pKa determination.
Caption: Workflow for logP determination by HPLC.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound|165108-44-1|安捷凯 [anjiechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - this compound | Cas# 165108-44-1 [glpbio.cn]
- 5. This compound - Immunomart [immunomart.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 8. msd.com [msd.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 17. westlab.com [westlab.com]
- 18. scribd.com [scribd.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
An In-depth Technical Guide to Doramectin Monosaccharide: Properties, Mechanisms, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin monosaccharide, a significant acid degradation product of the broad-spectrum antiparasitic agent doramectin, presents a unique profile for researchers in parasitology and drug development. While its parent compound, doramectin, is a well-established disaccharide macrolide, the monosaccharide derivative exhibits distinct biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and relevant experimental protocols derived from studies on its parent compound.
Chemical and Physical Properties
This compound is formed through the acid-catalyzed hydrolysis of doramectin, resulting in the cleavage of the terminal oleandrose sugar.[1][2][3][4] This structural modification significantly alters its biological activity. While doramectin exerts a paralytic effect on nematodes, the monosaccharide is a potent inhibitor of larval development but is devoid of this paralytic activity.[3]
| Property | Value | Source(s) |
| CAS Number | 165108-44-1 | [1][2][4] |
| Molecular Formula | C43H62O11 | [1][2][3][4] |
| Molecular Weight | 755.0 g/mol | [2][3][4] |
| Purity | Typically >95% by HPLC | [3] |
| Appearance | White solid | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [3] |
| Storage | -20°C | [1][5] |
Mechanism of Action: Insights from Doramectin
The primary mechanism of action for avermectins, including doramectin, involves the modulation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in invertebrates.[1][6] Doramectin potentiates the opening of these channels, leading to an influx of chloride ions and hyperpolarization of neuronal and muscle cells.[6] This ultimately results in flaccid paralysis and death of the parasite.[6]
While this compound does not cause paralysis, its potent effects on larval development suggest an interaction with critical physiological pathways in the parasite, which may still involve modulation of ion channels or other molecular targets.
Signaling Pathway of Avermectins
The following diagram illustrates the generally accepted signaling pathway for avermectins like doramectin in nematodes.
Quantitative Data: Pharmacokinetics of Doramectin
Table 1: Pharmacokinetic Parameters of Doramectin (Subcutaneous Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Terminal Half-life (days) | Source(s) |
| Cattle (SC) | 0.2 | 27.8 ± 7.9 | - | 457 ± 66 | - | [7] |
| Cattle (IM) | 0.2 | 33.1 ± 9.0 | - | 475 ± 82 | - | [7] |
| Alpacas | 0.2 | 6.05 ± 5.34 | 3.83 ± 2.48 | 62.12 ± 18.86 | 6.2 ± 4.9 | [8][9] |
Table 2: Comparative Pharmacokinetics of Doramectin vs. Ivermectin in Cattle (Pour-on Administration)
| Parameter | Doramectin (0.5 mg/kg) | Ivermectin (0.5 mg/kg) | Source(s) |
| Cmax (ng/mL) | 12.2 ± 4.8 | 12.2 ± 6.0 | [10] |
| Tmax (days) | 4.3 ± 1.6 | 3.4 ± 0.8 | [10] |
| AUC (ng·day/mL) | 168.0 ± 41.7 | 115.5 ± 43.0 | [10] |
| MRT (days) | 12.8 ± 1.9 | 8.4 ± 1.5 | [10] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the following protocols for doramectin can be adapted for the study of its monosaccharide derivative, keeping in mind the differences in their biological activities.
In Vivo Efficacy Study in Cattle (Adapted from various sources)
This protocol outlines a general procedure for evaluating the efficacy of an anthelmintic against gastrointestinal nematodes in cattle.
-
Animal Selection: Select parasite-free yearling calves.[11]
-
Infection: Orally inoculate all calves with infective larval stages of relevant nematode species (e.g., Cooperia oncophora, Ostertagia ostertagi).[11]
-
Acclimation and Treatment Groups: Allow infections to mature to the desired stage (adult or L4). Randomly allocate calves to a treatment group (doramectin or this compound) and a control group (saline).[11][12]
-
Administration: Administer the test compound subcutaneously at the desired dosage (e.g., 200 µg/kg).[11][12]
-
Monitoring: Collect fecal samples at regular intervals to monitor nematode egg counts.[12]
-
Necropsy and Worm Burden Assessment: After a set period (e.g., 14 days post-treatment), slaughter the animals and collect gastrointestinal tracts to determine worm burdens.[11][12]
-
Efficacy Calculation: Calculate the percentage reduction in worm burden in the treated group compared to the control group.[13]
In Vitro Cytotoxicity Assay on Bovine Peripheral Lymphocytes (Adapted from[14][15][16])
This protocol describes a method to assess the cytotoxic effects of a compound on primary cells.
-
Cell Isolation: Isolate peripheral lymphocytes from bovine blood samples.
-
Cell Culture: Culture the isolated lymphocytes in an appropriate medium.
-
Treatment: Treat the cells with various concentrations of doramectin or this compound (e.g., 20, 40, 60 ng/mL) for a specified duration (e.g., 24 hours).[14]
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Analytical Method: HPLC for Plasma Concentration
The following provides a general outline for determining the concentration of doramectin in plasma using High-Performance Liquid Chromatography (HPLC), which can be adapted for the monosaccharide.
-
Sample Preparation:
-
Collect blood samples from treated animals at various time points.[8]
-
Separate plasma via centrifugation.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix.
-
-
Derivatization (if necessary for fluorescence detection):
-
React the extracted sample with a derivatizing agent (e.g., trifluoroacetic anhydride/1-methylimidazole) to form a fluorescent derivative.[16]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 or C8).[17][18]
-
Use an appropriate mobile phase (e.g., acetonitrile and water mixture) for isocratic or gradient elution.[17][18]
-
Detect the analyte using a fluorescence detector or a UV detector (at 245 nm).[16][18]
-
-
Quantification:
-
Construct a standard curve using known concentrations of the analyte.
-
Determine the concentration in the plasma samples by comparing their peak areas or heights to the standard curve.[16]
-
Conclusion
This compound is a key derivative of doramectin with distinct biological properties, primarily affecting nematode larval development without inducing paralysis. While research specifically focused on the monosaccharide is limited, the extensive body of knowledge on doramectin provides a solid foundation for further investigation. The experimental protocols and data presented in this guide, though largely based on the parent compound, offer a starting point for researchers and drug development professionals to design and execute studies aimed at fully elucidating the therapeutic potential and mechanism of action of this compound. Future research should focus on direct characterization of the monosaccharide's interactions with its molecular targets and its pharmacokinetic and pharmacodynamic profiles.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of subcutaneously administered doramectin in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of doramectin for treatment of experimentally induced infection with gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. nucleus.iaea.org [nucleus.iaea.org]
- 17. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Establishment of the HPLC fluorescence detection method for plasma trace ivermectin and its pharmacokinetics in Bactrian camel - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Anthelmintic Potential of Doramectin Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin, a potent macrocyclic lactone, is a widely utilized anthelmintic in veterinary medicine, primarily targeting glutamate-gated and GABA-gated chloride channels in nematodes, leading to paralysis and expulsion.[1][2] Its acid degradation product, Doramectin monosaccharide, presents a compelling area of investigation due to a distinctly different proposed mechanism of action. Preliminary findings indicate that this monosaccharide derivative is a potent inhibitor of nematode larval development but, crucially, is devoid of the paralytic activity associated with its parent compound.[3] This technical guide synthesizes the current, albeit limited, understanding of this compound's anthelmintic potential, outlines detailed experimental protocols for its investigation, and proposes a hypothetical mechanism of action based on current knowledge of nematode developmental biology. The significant gap in published research on the in vivo biological activity of this compound underscores the need for further investigation into its efficacy and safety.[3]
Introduction: A Paradigm Shift from Paralysis to Developmental Inhibition
The primary mode of action for avermectins, including doramectin, involves the irreversible opening of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization, flaccid paralysis, and eventual death of the parasite.[1][4] However, the observation that this compound inhibits larval development without inducing paralysis suggests a novel mechanism of action, potentially offering a new strategy to combat anthelmintic resistance.[3] By targeting fundamental developmental processes such as molting and morphogenesis, this compound could circumvent resistance mechanisms associated with the traditional neuromuscular targets of macrocyclic lactones.
The structural difference, namely the absence of the terminal oleandrose sugar, likely alters the molecule's interaction with parasitic targets. Research on avermectin derivatives has indicated that modifications to the saccharide moieties can significantly impact biological activity.[5] This guide will explore the initial evidence and provide a framework for future research into this promising, yet understudied, anthelmintic candidate.
Quantitative Data: Efficacy of the Parent Compound, Doramectin
To date, there is a notable absence of published quantitative data, such as IC50 or LD50 values, specifically for the anthelmintic activity of this compound. However, the extensive research on the parent compound, doramectin, provides a baseline for its potent activity against a wide range of nematode species. The following tables summarize the efficacy of doramectin, administered via subcutaneous injection or topical application, against various larval and adult stages of economically important nematodes in cattle and swine. This data serves as a critical point of comparison for future studies on this compound.
Table 1: Efficacy of Subcutaneously Administered Doramectin (200 µg/kg) in Cattle [6][7]
| Nematode Species | Stage | Efficacy (%) |
| Ostertagia ostertagi | Adult & L4 | ≥99.6 |
| Haemonchus placei | Adult & L4 | ≥99.6 |
| Trichostrongylus axei | Adult & L4 | ≥99.6 |
| Cooperia oncophora | Adult & L4 | ≥99.6 |
| Cooperia punctata | Adult & L4 | ≥99.6 |
| Oesophagostomum radiatum | Adult & L4 | ≥99.6 |
| Dictyocaulus viviparus | Adult & L4 | ≥99.6 |
| Nematodirus helvetianus | Adult & L4 | 73.3 - 75.5 |
Table 2: Efficacy of Topically Administered Doramectin (500 µg/kg) in Cattle [8]
| Nematode Species | Stage | Efficacy (%) |
| Ostertagia ostertagi | Adult & L4 | >99 |
| Cooperia spp. | Adult & L4 | >99 |
| Haemonchus placei | Adult & L4 | >99 |
| Trichostrongylus axei | Adult & L4 | >99 |
| Oesophagostomum radiatum | Adult & L4 | >99 |
| Dictyocaulus viviparus | Adult & L4 | >99 |
Proposed Mechanism of Action: Interference with Larval Development and Molting
Given that this compound does not induce paralysis, its potent inhibition of larval development points towards a mechanism targeting critical developmental pathways.[3] Nematode development is a complex process involving intricate signaling cascades that regulate growth, morphogenesis, and molting. The molting process, in particular, is a crucial and vulnerable stage in the nematode life cycle, involving the synthesis and remodeling of the cuticle.[9][10]
We hypothesize that this compound acts as a disruptor of the hormonal and enzymatic pathways essential for larval development and ecdysis. This could involve interference with:
-
Steroid Hormone Signaling: The nematode molting process is regulated by steroid hormones, akin to ecdysteroids in insects.[11][12] These hormones activate a cascade of gene expression leading to the synthesis of a new cuticle and the shedding of the old one. This compound may act as an antagonist or disrupt the synthesis of these crucial developmental hormones.
-
Enzymatic Processes: The breakdown of the old cuticle and the synthesis and cross-linking of the new one are mediated by a variety of enzymes, including metalloproteases.[13] Inhibition of these enzymes would lead to a failure in molting, resulting in developmental arrest and death.
The following diagram illustrates a hypothetical signaling pathway for nematode larval development and the proposed points of interference by this compound.
References
- 1. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duration of anthelmintic efficacy of doramectin and ivermectin injectable solutions against naturally acquired nematode infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of persistent anthelmintic efficacy of topical formulations of doramectin, ivermectin, eprinomectin and moxidectin against naturally acquired nematode infections of beef calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molting in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. On the role of dauer in the adaptation of nematodes to a parasitic lifestyle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Developmental Biology of Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Doramectin Monosaccharide: A Technical Guide to its Discovery and Origin as a Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doramectin, a potent macrocyclic lactone anthelmintic, is susceptible to degradation under acidic conditions, leading to the formation of its monosaccharide derivative. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of doramectin monosaccharide as a key degradation product. The document details the mechanism of its formation via acid-catalyzed hydrolysis and outlines the experimental protocols for its generation, isolation, and structural elucidation using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, stability testing, and quality control of doramectin-based pharmaceutical products.
Introduction
Doramectin is a second-generation avermectin, widely used in veterinary medicine for its broad-spectrum activity against nematodes and arthropods. Its chemical structure features a complex macrocyclic lactone core with a disaccharide moiety attached at the C-13 position. The integrity of this disaccharide is crucial for its biological activity. Under certain environmental and processing conditions, particularly in the presence of acid, doramectin can undergo degradation, compromising its potency and potentially leading to the formation of unknown impurities. One of the primary and well-documented degradation products is this compound.[1][2][3][4][5] Understanding the formation and characteristics of this monosaccharide is paramount for ensuring the stability and quality of doramectin formulations.
Discovery and Origin of this compound
This compound has been identified as a principal degradation product arising from the selective hydrolysis of the terminal oleandrose sugar unit from the parent doramectin molecule.[3][6] This reaction is primarily catalyzed by acidic conditions.
Mechanism of Formation: Acid-Catalyzed Hydrolysis
The formation of this compound occurs through a sequential deglycosylation process under mildly acidic conditions.[1][7] The glycosidic bond linking the two sugar units in the disaccharide chain is susceptible to acid-catalyzed cleavage. The oxygen atom in the glycosidic linkage is protonated, forming an oxonium ion intermediate. This is followed by the nucleophilic attack of a water molecule, leading to the cleavage of the bond and the release of the terminal sugar, resulting in the formation of this compound.[1] Further hydrolysis under more stringent acidic conditions can lead to the removal of the second sugar unit, yielding doramectin aglycone.[7]
The degradation pathway can be visualized as follows:
Caption: Acidic Degradation Pathway of Doramectin.
Quantitative Data
While the qualitative pathway of doramectin degradation to its monosaccharide is well-established, specific kinetic data such as reaction rate constants and the half-life of doramectin under various pH and temperature conditions are not extensively reported in publicly available literature. However, studies on the degradation of doramectin in environmental matrices provide some insights into its overall stability.
Table 1: Summary of Doramectin Degradation in Environmental Matrices
| Matrix | Conditions | Half-life (DT50) | Observations | Reference |
| Sheep Faeces | Field conditions | 22 days (initial 32 days) | Dissipation was strongly correlated with moisture content. | [8] |
| Sheep Faeces on Pasture | Field conditions | Rapid decrease in concentration until day 50 | High concentrations were present for the first 20 days. | [1] |
| Composted Sheep Faeces | Thermophilic phase (48.9-56.3°C) | Average degradation of 36.6% in 21 days | Degradation rate was greater during composting than in manure storage. | [9] |
| Stored Manure | 39.5°C | Average degradation of 12.2% in 21 days | Slower degradation compared to composting. | [9] |
Note: The degradation in these environmental studies is a result of multiple factors, including microbial activity and photodegradation, and not solely acid hydrolysis.
Experimental Protocols
The following sections detail the methodologies for the forced degradation of doramectin to produce the monosaccharide, followed by its isolation and characterization. These protocols are based on established methods for avermectins and can be adapted for doramectin.
Forced Degradation to Generate this compound
This protocol describes a typical forced degradation study under acidic conditions to generate this compound.
Objective: To induce the hydrolytic degradation of doramectin to its monosaccharide derivative for subsequent analysis.
Materials:
-
Doramectin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (NaOH), 0.5 M
-
Deionized water
-
Volumetric flasks
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a stock solution of doramectin in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
In a reaction vial, mix an equal volume of the doramectin stock solution with 0.5 M HCl.
-
Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours). The reaction time can be optimized to achieve the desired level of degradation.
-
-
Neutralization: After the incubation period, neutralize the reaction mixture by adding an equal volume of 0.5 M NaOH.
-
Dilution: Dilute the neutralized solution with acetonitrile to a suitable concentration for HPLC analysis.
Isolation and Purification by Preparative HPLC
Objective: To isolate and purify this compound from the degradation mixture.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Preparative C18 column (e.g., 250 x 50 mm, 10 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate the monosaccharide from unreacted doramectin and other degradation products.
-
Flow Rate: Appropriate for the preparative column dimensions (e.g., 100 mL/min).
-
Detection: UV at 245 nm.
Procedure:
-
Inject the neutralized and diluted degradation mixture onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain the purified monosaccharide.
-
Confirm the purity of the isolated compound using analytical HPLC.
Characterization of this compound
4.3.1. High-Performance Liquid Chromatography (HPLC)
Objective: To develop a stability-indicating HPLC method for the separation and quantification of doramectin and its degradation products, including the monosaccharide.
Instrumentation:
-
Analytical HPLC system with a UV or Diode Array Detector (DAD).
-
C8 or C18 analytical column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).[10]
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[10]
-
Column Temperature: 40 °C.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.[10]
-
Injection Volume: 10 µL.
4.3.2. Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Infuse the purified this compound solution into the ESI-HRMS system.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for this compound would correspond to the loss of one of the sugar moieties from the parent doramectin molecule.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound and confirm the site of hydrolysis.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Experiments:
-
1D NMR: ¹H and ¹³C NMR to observe the chemical shifts of protons and carbons. The absence of signals corresponding to the terminal sugar unit will be a key indicator.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations within the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
The collective data from these analytical techniques will provide unambiguous confirmation of the structure of this compound.
Experimental Workflow and Logical Relationships
The overall process from forced degradation to characterization can be represented by the following workflow:
Caption: Experimental Workflow for this compound.
Conclusion
This compound is a significant degradation product of doramectin, formed primarily through acid-catalyzed hydrolysis. Its discovery and characterization are crucial for the development of stable doramectin formulations and for establishing robust quality control measures. This technical guide has provided a detailed overview of its origin, along with comprehensive experimental protocols for its generation, isolation, and structural elucidation. While qualitative understanding is well-established, further research is warranted to quantify the kinetics of its formation under various stress conditions. The methodologies and information presented herein are intended to aid researchers and drug development professionals in their efforts to ensure the quality, safety, and efficacy of doramectin-containing products.
References
- 1. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. biotech-asia.org [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time profile of abamectin and doramectin excretion and degradation in sheep faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isah-soc.org [isah-soc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Doramectin Monosaccharide in Animal Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of doramectin monosaccharide in animal tissue samples. Doramectin, a broad-spectrum endectocide, is metabolized in animals, with its monosaccharide derivative being a key metabolite. This protocol provides detailed procedures for tissue sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined are designed to deliver high precision and accuracy, essential for pharmacokinetic studies, residue analysis, and drug metabolism research.
Introduction
Doramectin is a macrocyclic lactone anthelmintic agent widely used in veterinary medicine to treat and control internal and external parasites in animals such as cattle, sheep, and swine. Following administration, doramectin undergoes metabolism, leading to the formation of various metabolites. A primary metabolic pathway involves the hydrolysis of the disaccharide moiety, resulting in the formation of this compound. The quantification of this metabolite in tissues is crucial for understanding the drug's pharmacokinetic profile, assessing residue levels in edible tissues, and evaluating its potential biological activity.
This protocol describes a robust LC-MS/MS method for the extraction and quantification of this compound from animal tissue. The method utilizes a solid-phase extraction (SPE) cleanup step for efficient removal of matrix interferences, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Doramectin and this compound analytical standards (Purity >95%)
-
Internal Standard (IS): Ivermectin or a stable isotope-labeled doramectin
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA) and Ammonium formate (Ammonium acetate can also be used)
-
Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenizer
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve doramectin, this compound, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Tissue Homogenization: Accurately weigh 1 g of tissue and homogenize it in 4 mL of cold PBS.
-
Protein Precipitation: To the homogenate, add 8 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes.
-
Extraction: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol in water.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| Doramectin | 916.5 | 593.4 | 331.3 | 35 |
| This compound (Proposed) | 755.4 [M+H]+ | To be determined empirically | To be determined empirically | To be optimized |
| Ivermectin (IS) | 892.5 | 569.4 | 307.3 | 32 |
Note: The MRM transitions for this compound are proposed based on its molecular weight of 755.0 g/mol . The optimal product ions and collision energies should be determined by direct infusion of a standard solution into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of residue levels across different tissue types or time points.
Table 1: Example Quantitative Data for Doramectin in Cattle Muscle Tissue
| Time Point (Days Post-Treatment) | Mean Concentration (ng/g) ± SD | n |
| 2 | 22.0 ± 4.35 | 7 |
| 5 | 45.2 ± 3.78 | 7 |
| 10 | 57.9 ± 9.57 | 7 |
This table presents example data for the parent drug, doramectin, in diaphragma muscle of calves after topical administration, as reported in the literature.[1] Similar tables should be constructed for this compound once quantitative data is acquired.
Visualizations
Experimental Workflow
Caption: Experimental workflow from tissue sample preparation to final data analysis.
Logical Relationship of Quantification
Caption: Logical relationship of the quantification process using an internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in animal tissues. The detailed sample preparation protocol ensures effective removal of matrix components, leading to reliable and reproducible results. This method is well-suited for applications in veterinary drug metabolism studies, pharmacokinetic analysis, and regulatory monitoring of drug residues in food products. It is recommended to empirically determine the optimal MRM transitions for this compound to achieve the highest sensitivity and specificity.
References
Application of Doramectin monosaccharide in nematode larval development assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin, a macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine. Its monosaccharide derivative, an acid degradation product of the parent compound, has demonstrated potent inhibitory effects on the larval development of various nematode species. This document provides detailed application notes and protocols for utilizing Doramectin monosaccharide in nematode larval development assays, a critical tool in anthelmintic drug discovery and resistance monitoring. These assays offer a sensitive in vitro method to determine the efficacy of compounds against the early life stages of parasitic nematodes.
Doramectin and its monosaccharide analog exert their anthelmintic effect by potentiating glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of nematodes.[1] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.
Data Presentation
The following tables summarize the efficacy of this compound and its parent compound, Doramectin, against various nematode larvae.
Table 1: In Vitro Efficacy of this compound and Doramectin against Haemonchus contortus Larval Development
| Compound | Concentration (µg/mL) | Efficacy | Reference |
| This compound | 0.001 | Fully Effective | [2] |
| Doramectin | 0.001 | Fully Effective | [2] |
Note: A study comparing ivermectin, doramectin, selamectin, and their intermediates found that doramectin and its monosaccharide homolog were both fully effective at a concentration of 0.001 µg/mL in a larval development assay with Haemonchus contortus, with no major potency advantage or disadvantage observed between the disaccharide and monosaccharide forms.[2]
Table 2: Efficacy of Doramectin (Parent Compound) against Various Nematode Species (In Vivo Studies)
| Nematode Species | Stage | Efficacy (%) | Host | Reference |
| Ostertagia ostertagi | Adult & Inhibited Larvae | ≥99.9 | Cattle | [3] |
| Haemonchus placei | Adult & Inhibited Larvae | ≥99.9 | Cattle | [3] |
| Haemonchus contortus | Adult | ≥99.9 | Cattle | [3] |
| Trichostrongylus axei | Adult & Inhibited Larvae | ≥99.9 | Cattle | [3] |
| Cooperia spp. | Adult | ≥99.9 | Cattle | [3] |
| Oesophagostomum radiatum | Adult & Inhibited Larvae | ≥99.9 | Cattle | [3] |
| Dictyocaulus viviparus | Adult | ≥99.9 | Cattle | [3] |
| Nematodirus helvetianus | Adult | 97.9 | Cattle | [3] |
| Trichuris discolor | Adult | 92.3 | Cattle | [3] |
| Hyostrongylus rubidus | Adult & L4 Larvae | ≥98 | Swine | [4] |
| Ascaris suum | Adult & L4 Larvae | ≥98 | Swine | [4] |
| Strongyloides ransomi | Adult | ≥98 | Swine | [4] |
| Oesophagostomum dentatum | Adult & L4 Larvae | ≥98 | Swine | [4] |
| Metastrongylus spp. | Adult | ≥98 | Swine | [4] |
| Trichuris suis | Adult | 87 | Swine | [4] |
| Trichuris suis | L4 Larvae | 79 | Swine | [4] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
The primary mechanism of action for Doramectin and its monosaccharide is the potentiation of glutamate-gated and GABA-gated chloride channels in nematode nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization, and subsequent flaccid paralysis of the parasite.
Caption: Mechanism of action of this compound.
General Workflow for Nematode Larval Development Assay
The following diagram outlines the key steps involved in performing a nematode larval development assay with this compound.
Caption: Experimental workflow for a larval development assay.
Experimental Protocols
Protocol 1: Haemonchus contortus Larval Development Assay
This protocol is adapted from standard larval development test procedures.
Materials and Reagents:
-
Haemonchus contortus eggs
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saturated NaCl solution
-
Distilled water
-
Nutrient agar plates
-
Escherichia coli (OP50 strain)
-
96-well microtiter plates
-
Lugol's iodine solution
-
Dissecting microscope
Procedure:
-
Egg Collection:
-
Collect fresh fecal samples from a sheep infected with H. contortus.
-
Suspend the feces in water and filter through a series of sieves to remove large debris.
-
Collect the eggs on a fine sieve (e.g., 25 µm).
-
Use a saturated NaCl solution for flotation to further purify the eggs.
-
Wash the collected eggs extensively with distilled water.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution in distilled water or a suitable buffer to achieve the desired final concentrations for the assay. A negative control (DMSO without the drug) and a positive control (a known effective anthelmintic) should be included.
-
-
Assay Setup:
-
Quantify the number of eggs per unit volume.
-
In each well of a 96-well plate, add approximately 100-200 eggs in a small volume of water.
-
Add the different concentrations of this compound to the respective wells.
-
Add a nutrient medium, which may include E. coli as a food source for the developing larvae.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Seal the plates to prevent evaporation.
-
-
Incubation:
-
Incubate the plates at 25-27°C for approximately 7 days. This allows for the hatching of eggs and the development of larvae to the third larval stage (L3) in the control wells.
-
-
Assay Termination and Larval Counting:
-
After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Using a dissecting microscope, count the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of larval development for each drug concentration using the following formula: % Inhibition = [1 - (Number of L3 in treated well / Number of L3 in control well)] x 100
-
Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of larval development).
-
Protocol 2: Caenorhabditis elegans Larval Growth and Development Assay
C. elegans is a free-living nematode widely used as a model organism in anthelmintic research.
Materials and Reagents:
-
C. elegans N2 (wild-type) strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
S-medium
-
This compound
-
DMSO
-
96-well microtiter plates
-
Microplate reader or imaging system
Procedure:
-
Synchronization of C. elegans:
-
Culture C. elegans on NGM plates with E. coli OP50 until a large population of gravid adults is present.
-
Wash the worms off the plates with M9 buffer.
-
Treat the worm suspension with a bleach/NaOH solution to dissolve the adults and leave the eggs intact.
-
Wash the eggs several times with M9 buffer.
-
Allow the eggs to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
-
Drug Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add a defined number of synchronized L1 larvae (e.g., 10-20) to each well containing S-medium and a food source (E. coli OP50).
-
Add the different concentrations of this compound to the wells.
-
Include appropriate controls (no drug and DMSO vehicle).
-
-
Incubation and Monitoring:
-
Incubate the plate at 20°C.
-
Monitor larval development and growth over several days (typically 3-4 days). This can be done by:
-
Microscopy: Visually inspect the worms daily to assess their developmental stage (L1, L2, L3, L4, adult) and any morphological abnormalities.
-
Automated Imaging: Use a high-content imaging system to automatically capture images and measure worm length and other parameters.
-
Motility Assays: Use a microplate reader capable of detecting worm movement to quantify the effect of the compound on larval motility.
-
-
-
Data Analysis:
-
Developmental Delay: Determine the percentage of worms that have reached a specific developmental stage (e.g., L4 or adult) at a given time point for each concentration.
-
Growth Inhibition: Measure the body length of the worms and calculate the percentage of growth inhibition compared to the control.
-
Lethality: Count the number of dead versus live worms.
-
Generate dose-response curves and calculate EC50 or IC50 values for the different endpoints.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of doramectin for treatment of experimentally induced gastrointestinal tract larval nematode infections in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent efficacy of abamectin and doramectin against gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step experimental protocol for using Doramectin monosaccharide in vitro.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin, a macrocyclic lactone and a derivative of ivermectin, is widely utilized in veterinary medicine for its potent antiparasitic activities. Emerging in vitro research has revealed its potential as an anticancer agent, demonstrating cytotoxic, genotoxic, and pro-apoptotic effects across various cell lines. These application notes provide a comprehensive guide to the in vitro use of Doramectin, detailing experimental protocols and summarizing key findings to facilitate further research into its mechanism of action and therapeutic potential.
A Note on "Doramectin Monosaccharide": The term "this compound" refers to an acid degradation product of Doramectin where the terminal saccharide unit has been hydrolyzed. While it has been shown to inhibit nematode larval development, it is reported to be devoid of the paralytic activity characteristic of the parent compound. The majority of in vitro research on the anticancer and cytotoxic effects has been conducted using the parent Doramectin molecule. Therefore, the following protocols and data pertain to Doramectin.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on Doramectin, providing a comparative overview of its effects on different cell lines.
Table 1: Cytotoxicity and Genotoxicity of Doramectin on Bovine Cells
| Cell Line | Concentration | Exposure Time | Assay | Observed Effect |
| Bovine Peripheral Lymphocytes | 20, 40, 60 ng/mL | 24 hours | MTT | Cytotoxic effect observed at all concentrations.[1] |
| 20, 40, 60 ng/mL | 24 hours | Comet Assay (SCGE) | DNA damage induced at all concentrations.[1] | |
| 20, 40, 60 ng/mL | 24 hours | CBMN Cyt Assay | Increased frequency of micronuclei and nuclear buds.[1] | |
| Bovine Cumulus Cells | 20, 40, 60 ng/mL | 24 hours | MTT | No cytotoxic effect observed.[1] |
| 20, 40, 60 ng/mL | 24 hours | Comet Assay (SCGE) | No DNA damage observed.[1] | |
| 20, 40 µg/mL | 24 hours | CBMN Cyt Assay | Significantly increased frequency of micronucleus formation.[1] |
Table 2: Anticancer Effects of Doramectin on Human and Murine Cancer Cell Lines
| Cell Line | Concentration | Exposure Time | Assay | Observed Effect |
| B16 Melanoma Cells | 15 µM | 24 hours | Flow Cytometry | Apoptosis is the major mode of cell death, with some necrosis.[2] |
| Mz-ChA-1 (Cholangiocarcinoma) | 10 µmol/L | 48 hours | Flow Cytometry | Percentage of apoptotic cells reached 20%.[3] |
| 5, 10, 15 µmol/L | 48 hours | Cell Cycle Analysis | Arrest in the G1 phase.[3] | |
| Up to 10 µmol/L | 24 hours | CCK-8 Assay | Inhibition of cell viability by up to 60%.[3] | |
| QBC939 (Cholangiocarcinoma) | Up to 10 µmol/L | 24 hours | CCK-8 Assay | Inhibition of cell viability by up to 60%.[3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with Doramectin are provided below. These protocols are synthesized from published studies and standard laboratory procedures.
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of Doramectin on adherent or suspension cells.
Materials:
-
Doramectin (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Doramectin Treatment: Prepare serial dilutions of Doramectin in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the Doramectin dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
b) LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Doramectin-treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: Following treatment with Doramectin as described above, collect the cell culture supernatant.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Apoptosis and Cell Cycle Analysis by Flow Cytometry
a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Doramectin-treated cells
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Doramectin in 6-well plates. After the incubation period, harvest the cells by trypsinization and collect any floating cells from the medium.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
b) Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Doramectin-treated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest Doramectin-treated cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Genotoxicity Assays
a) Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
Materials:
-
Doramectin-treated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest and resuspend Doramectin-treated cells in PBS.
-
Slide Preparation: Coat microscope slides with normal melting point agarose. Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving the DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.
Visualizations
Experimental Workflow
Caption: A general workflow for in vitro experiments using Doramectin.
Hypothesized Signaling Pathway of Doramectin-Induced Apoptosis
Based on studies of the related compound ivermectin and initial findings for doramectin, the following pathway is proposed. Doramectin may inhibit the PAK1 signaling pathway, leading to downstream effects on cell survival and proliferation. Additionally, it appears to induce apoptosis through the mitochondrial pathway, potentially triggered by reactive oxygen species (ROS).
Caption: Hypothesized signaling pathway for Doramectin-induced apoptosis.
References
Application Notes and Protocols for Fluorescence Detection of Doramectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin, a potent macrocyclic lactone anthelmintic, is a disaccharide derivative of avermectin. Its monosaccharide form, an acid degradation product resulting from the hydrolysis of the terminal oleandrose unit, is of interest in metabolic and environmental fate studies.[1] The inherent lack of a strong chromophore or fluorophore in the doramectin monosaccharide necessitates a derivatization step to enable sensitive detection by fluorescence-based analytical methods.
These application notes provide a detailed protocol for the derivatization of this compound using 2-aminobenzamide (2-AB) via reductive amination, followed by analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method offers high sensitivity and specificity for the quantification of the monosaccharide in various sample matrices.
Overview of the Derivatization and Detection Strategy
The analytical workflow involves two main stages: the preparation of this compound from its parent compound, doramectin, and the subsequent fluorescent labeling of the monosaccharide for HPLC-FLD analysis.
Stage 1: Preparation of this compound
Doramectin is subjected to mild acid hydrolysis to selectively cleave the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranose (oleandrose) sugar, yielding the this compound.
Stage 2: Fluorescent Labeling and Detection
The reducing end of the liberated monosaccharide is covalently labeled with a fluorescent tag, 2-aminobenzamide (2-AB). This reaction proceeds via reductive amination, where the aldehyde group of the sugar reacts with the primary amine of 2-AB to form a Schiff base, which is then reduced to a stable secondary amine. The resulting fluorescently labeled monosaccharide is then separated and quantified by HPLC-FLD.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the fluorescent derivatization and detection of monosaccharides using 2-aminobenzamide.
Table 1: Spectroscopic Properties and Derivatization Conditions for 2-Aminobenzamide
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~330 nm | |
| Emission Wavelength (λem) | ~420 nm | |
| Typical Reaction Temperature | 65 °C | |
| Typical Reaction Time | 2-3 hours | |
| Labeling Efficiency | >85% |
Table 2: HPLC-FLD Performance Metrics for 2-AB Labeled Monosaccharides
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol | |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pmol | |
| Linear Range | 1 pmol - 10 nmol | |
| Precision (RSD) | < 5% |
Experimental Protocols
Protocol for Preparation of this compound via Acid Hydrolysis
This protocol describes the generation of this compound from a standard solution of doramectin.
Materials:
-
Doramectin standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Vortex mixer
-
Heating block or water bath
-
pH meter or pH strips
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Prepare a stock solution of doramectin in methanol (e.g., 1 mg/mL).
-
In a microcentrifuge tube, add 100 µL of the doramectin stock solution.
-
Add 100 µL of 0.1 M HCl to the doramectin solution.
-
Vortex the mixture gently for 10 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 1 hour.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 0.1 M NaOH dropwise while monitoring the pH. Adjust to a final pH of approximately 7.0.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the neutralized reaction mixture onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and unreacted acid/base.
-
Elute the this compound with methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
The dried residue contains the this compound and is ready for fluorescent derivatization.
Protocol for Fluorescent Derivatization with 2-Aminobenzamide (2-AB)
This protocol details the labeling of the prepared this compound with 2-aminobenzamide.
Materials:
-
Dried this compound
-
2-Aminobenzamide (2-AB) labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in 30:70 (v/v) acetic acid:DMSO)
-
Alternatively, a non-toxic reducing agent like 2-picoline borane can be used instead of sodium cyanoborohydride.
-
Heating block or oven
-
Vortex mixer
-
Acetonitrile (HPLC grade)
-
Deionized water
Procedure:
-
To the dried this compound, add 10 µL of the 2-AB labeling solution.
-
Vortex the mixture thoroughly to ensure the monosaccharide is completely dissolved.
-
Incubate the reaction vial in a heating block or oven at 65°C for 2-3 hours.
-
After incubation, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with an appropriate volume of acetonitrile/water (e.g., 90 µL of 50:50 v/v) to a suitable concentration for HPLC-FLD analysis.
-
The sample is now ready for injection into the HPLC system.
Protocol for HPLC-FLD Analysis
This protocol provides a starting point for the chromatographic separation and fluorescence detection of the 2-AB labeled this compound.
Instrumentation and Columns:
-
HPLC system equipped with a fluorescence detector.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an amide-based column) is recommended for good separation of labeled monosaccharides.
Chromatographic Conditions:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 80% B to 40% B over 30 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 - 20 µL
Fluorescence Detector Settings:
-
Excitation Wavelength: 330 nm
-
Emission Wavelength: 420 nm
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluted, 2-AB labeled this compound sample.
-
Run the gradient elution program.
-
Monitor the fluorescence signal at the specified wavelengths.
-
For quantification, a calibration curve should be prepared using known concentrations of a 2-AB labeled monosaccharide standard (if available) or by using a related labeled monosaccharide standard and assuming a similar fluorescence response.
Data Interpretation and Quality Control
-
The retention time of the 2-AB labeled this compound should be consistent between runs.
-
The peak should be well-resolved from any peaks originating from excess derivatization reagents.
-
A blank sample (containing only the derivatization reagents) should be run to identify any potential interfering peaks.
-
For accurate quantification, the linearity of the fluorescence response should be established over the desired concentration range.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete derivatization | - Ensure complete drying of the monosaccharide sample before adding the labeling solution. - Check the age and storage conditions of the 2-AB labeling solution. - Optimize incubation time and temperature. |
| Degradation of the labeled product | - Protect the labeled sample from light. - Analyze the sample as soon as possible after derivatization. | |
| Poor peak shape or resolution | Inappropriate HPLC column or mobile phase | - Use a HILIC column specifically designed for glycan analysis. - Optimize the gradient profile and mobile phase composition. |
| Column overload | - Dilute the sample further before injection. | |
| Extraneous peaks in the chromatogram | Impurities in the sample or reagents | - Run a blank to identify reagent-related peaks. - Ensure proper purification of the this compound after hydrolysis. |
Conclusion
The described protocols provide a robust framework for the fluorescent derivatization and sensitive detection of this compound. By employing reductive amination with 2-aminobenzamide followed by HPLC-FLD analysis, researchers can achieve reliable quantification of this important analyte, facilitating further studies into the metabolism and environmental impact of doramectin. The provided workflows and quantitative data serve as a valuable resource for scientists in the fields of analytical chemistry, pharmacology, and drug development.
References
Application Note: High-Recovery Solid-Phase Extraction (SPE) for the Cleanup of Doramectin Monosaccharide Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin, a macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine. Its primary metabolite, Doramectin monosaccharide, is a key analyte in pharmacokinetic and residue studies. Accurate quantification of this compound requires efficient sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is a robust and selective technique for the purification and concentration of analytes from complex biological matrices. This application note provides a detailed protocol for the cleanup of this compound samples using SPE, ensuring high recovery and reproducible results for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Doramectin and its monosaccharide derivative exert their anthelmintic effect by potentiating glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[1]
Mechanism of Action of Doramectin
Data Presentation: SPE Recovery of Doramectin from Various Matrices
While specific recovery data for this compound is limited in publicly available literature, the following tables summarize the recovery of the parent compound, Doramectin, from different biological matrices using various SPE sorbents. Given the structural similarity, these results provide a strong indication of the expected recovery for the monosaccharide derivative.
Table 1: Recovery of Doramectin from Animal Tissues
| Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Average Recovery (%) | Reference |
| Bovine Muscle | C18 | Acetonitrile/Water (9/1, v/v) | HPLC-FLD | 73.3 - 110 | [2] |
| Bovine Liver | C18 | Acetonitrile | HPLC-FLD | 86 - 97 | [3] |
| Porcine Liver | Alumina | Acetonitrile | HPLC-FLD | >80 | [4] |
| Ovine Liver | C18 | Acetonitrile | HPLC-FLD | 77.8 - 89.9 | [2] |
Table 2: Recovery of Doramectin from Milk and Plasma
| Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Average Recovery (%) | Reference |
| Bovine Milk | C18 | Acetonitrile | HPLC-FLD | 77 - 84 | [5] |
| Bovine Milk | Polymeric | Acetone | UHPLC-MS/MS | ~90 | [6] |
| Cattle Plasma | 96-well SPE Plate | Not Specified | HPLC-FLD | Not Specified | [7] |
| Bovine Plasma | Ostro® 96-well plate | Acetonitrile | UHPLC-MS/MS | >85 | [8][9] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of this compound from a biological matrix, such as plasma or tissue homogenate. The protocol is based on established methods for Doramectin and other avermectins and is optimized for high recovery and purity.
Materials
-
SPE Cartridges: C18 (500 mg, 3 mL) or similar reversed-phase sorbent
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for sample acidification)
-
-
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Experimental Workflow: SPE Cleanup
Detailed Protocol
-
Sample Pre-treatment:
-
For plasma samples: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
For tissue samples: Homogenize 1 g of tissue with 5 mL of acetonitrile.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Wash the cartridges with 3 mL of methanol, followed by 3 mL of HPLC-grade water. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol solution (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the this compound from the cartridge with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase of your analytical method (e.g., acetonitrile/water, 70:30 v/v).[10]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Conclusion
This application note provides a comprehensive guide for the solid-phase extraction of this compound from biological samples. The detailed protocol, based on proven methods for related compounds, is designed to deliver high-purity extracts and excellent analyte recovery, thereby ensuring accurate and reliable quantification in downstream applications. The provided data and workflow diagrams serve as valuable resources for researchers and scientists in the field of drug development and analysis. It is recommended to perform a method validation for the specific matrix of interest to ensure optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. amchro.com [amchro.com]
- 7. Automated 96-well solid phase extraction for the determination of doramectin in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Doramectin Monosaccharide as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Doramectin Monosaccharide as a reference standard in analytical chemistry. These guidelines are intended for researchers, scientists, and professionals involved in drug development and quality control who require accurate and reproducible quantification of this compound in various matrices.
Introduction
This compound is a primary degradation product of doramectin, a broad-spectrum antiparasitic agent.[1] It is formed through the acid-catalyzed hydrolysis of the terminal disaccharide unit of doramectin.[1] As a potential impurity or metabolite, the accurate quantification of this compound is crucial for quality control of doramectin drug substances and formulations, as well as in pharmacokinetic and metabolism studies. This document outlines the necessary procedures for the proper handling, preparation, and use of this compound as a reference standard for chromatographic analysis.
Physicochemical Properties and Handling of the Reference Standard
A thorough understanding of the physicochemical properties of the this compound reference standard is fundamental to its accurate use.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 165108-44-1 | |
| Molecular Formula | C₄₃H₆₂O₁₁ | |
| Molecular Weight | 755.0 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | [1] |
| Purity | Typically >95% by HPLC | |
| Storage Conditions | -20°C for long-term storage. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the reference standard in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
For solution stability, it is recommended that stock solutions, once prepared, are stored in tightly sealed vials at -20°C and used within one month. Avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
The following protocols detail the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection. These methods are based on established analytical procedures for doramectin and related compounds and can be adapted for various analytical needs.
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.
Objective: To prepare a concentrated stock solution of this compound and a series of working standard solutions for calibration.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly by inversion. This is the Stock Solution.
-
Store the Stock Solution at -20°C in a tightly sealed, light-protected container.
-
-
Working Standard Solution Preparation (e.g., 1-20 µg/mL):
-
Prepare a series of working standard solutions by diluting the Stock Solution with the mobile phase.
-
For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the 100 µg/mL Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Prepare at least five different concentrations for the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general-purpose reversed-phase HPLC method for the analysis of this compound.
Objective: To achieve chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and water mixture (e.g., 70:30 v/v).[3] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 245 nm.[3][4] |
| Injection Volume | 20 µL. |
| Run Time | Approximately 10-15 minutes. |
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the sample solutions for analysis.
-
After each injection, record the chromatogram and the peak area for this compound.
System Suitability Test (SST)
SST is performed to ensure that the chromatographic system is adequate for the intended analysis.[5]
Objective: To verify the performance of the HPLC system before sample analysis.
Protocol:
-
Inject a mid-concentration working standard solution at least five times.
-
Calculate the system suitability parameters from the resulting chromatograms.
-
The results should meet the acceptance criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Calibration Curve Construction and Quantification
Objective: To establish a linear relationship between the concentration of this compound and the detector response and to quantify the analyte in samples.
Protocol:
-
Plot a graph of the peak area of the this compound standards versus their corresponding concentrations.
-
Perform a linear regression analysis on the data points.
-
The correlation coefficient (r²) should be ≥ 0.995.
-
Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the unknown samples based on their measured peak areas.
Data Presentation
The following tables summarize typical quantitative data that can be expected when using this compound as a reference standard with the described HPLC method. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
| This compound | ~ 5-8 | ~ 1.2 | > 3000 |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
The following diagrams illustrate the key workflows and logical relationships involved in using this compound as a reference standard.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for ensuring reliable quantification.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. abmole.com [abmole.com]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for In Vitro Assessment of Paralytic Activity of Doramectin
A Critical Note on Doramectin Monosaccharide: It is important to preface these application notes with a crucial finding regarding the specific compound of interest. Research indicates that this compound, an acid degradation product of doramectin, is a potent inhibitor of nematode larval development but is devoid of paralytic activity [1]. The paralytic effects characteristic of the parent compound, doramectin, are associated with its interaction with glutamate-gated chloride channels, a mechanism that may be compromised by the removal of the terminal saccharide unit. Therefore, the following protocols are designed to assess the paralytic activity of doramectin and other macrocyclic lactones, and may not be suitable for this compound.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the paralytic activity of doramectin in vitro. The primary assay detailed is the Caenorhabditis elegans (C. elegans) motility assay, a widely used and effective model for screening anthelmintic compounds.
Introduction
Doramectin is a macrocyclic lactone anthelmintic used in veterinary medicine to treat and control internal and external parasites. Its mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[2][3]. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite[4][5]. Assessing the paralytic activity of doramectin and its analogues is a critical step in drug discovery and development. The free-living nematode C. elegans is an excellent model organism for these assays due to its genetic tractability, rapid life cycle, and well-characterized neuromuscular system[6][7].
Signaling Pathway of Doramectin-Induced Paralysis
Doramectin's paralytic effect is primarily mediated through its interaction with glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels exclusive to invertebrates[5]. In the absence of doramectin, the neurotransmitter glutamate binds to GluCls, causing a transient opening of the channel and influx of chloride ions, leading to hyperpolarization and inhibition of neurotransmission. Doramectin binds to an allosteric site on the GluCl receptor, locking the channel in an open state[2][4]. This results in a continuous and irreversible influx of chloride ions, leading to a sustained hyperpolarization of neuronal and muscle cell membranes, ultimately causing flaccid paralysis of the nematode[2][3].
Mechanism of Doramectin-induced paralysis.
Experimental Protocols
This protocol describes a high-throughput method for assessing the paralytic activity of doramectin by measuring the reduction in motility of C. elegans.
Materials:
-
Wild-type C. elegans strain (e.g., Bristol N2)
-
Nematode Growth Medium (NGM) agar plates
-
Escherichia coli OP50 strain
-
S Medium
-
96-well flat-bottom microtiter plates
-
Doramectin
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Ivermectin, Levamisole)
-
Automated motility tracking system (e.g., wMicroTracker) or a dissecting microscope for manual counting
-
Incubator
Protocol:
-
Preparation of C. elegans :
-
Maintain a synchronized culture of C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
For the assay, use synchronized L4 larvae or young adult worms. To synchronize, dissolve gravid adults in a bleaching solution to isolate eggs, and allow the hatched L1 larvae to grow to the desired stage[7].
-
-
Compound Preparation:
-
Prepare a stock solution of doramectin in DMSO.
-
Create a serial dilution of doramectin in S Medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration should not exceed 1% to avoid affecting worm motility[7].
-
Prepare solutions for negative control (S Medium with DMSO) and positive control (e.g., Ivermectin at a known effective concentration).
-
-
Assay Procedure:
-
Wash the worms off the NGM plates using S Medium and collect them in a conical tube.
-
Allow the worms to settle by gravity or gentle centrifugation, and wash them three times with S Medium to remove bacteria.
-
Adjust the worm suspension to a concentration of approximately 50-70 worms per 50 µL.
-
Dispense 50 µL of the worm suspension into each well of a 96-well plate.
-
Add 50 µL of the compound dilutions (doramectin, positive control, negative control) to the respective wells, resulting in a final volume of 100 µL per well.
-
Measure the basal motility of the worms in each well using an automated tracker before adding the compounds to normalize the data[6].
-
Incubate the plates at 20°C.
-
-
Data Acquisition and Analysis:
-
Measure worm motility at regular intervals (e.g., every 30 minutes) for a total period of up to 24 hours using an automated motility tracker that detects infrared microbeam interruptions[8].
-
Alternatively, for manual analysis, count the number of motile versus paralyzed worms in each well under a dissecting microscope at specific time points. A worm is considered paralyzed if it does not move even when prodded.
-
Calculate the percentage of motility reduction for each concentration compared to the negative control.
-
Plot the percentage of motility reduction against the log of the doramectin concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for the C. elegans motility assay.
Data Presentation
| Compound | Organism/Stage | Assay Type | Incubation Time | EC50/IC50 (µM) | Reference |
| Doramectin | C. elegans L4 | Motility Assay | 24 h | Data to be determined | - |
| Ivermectin | C. elegans L4 | Motility Assay | 90 min | 0.19 ± 0.01 | [6][8] |
| Levamisole | C. elegans L4 | Motility Assay | 90 min | 6.4 ± 0.3 | [6][8] |
Note: The provided EC50 values for ivermectin and levamisole serve as a reference for the expected range of potency for paralytic anthelmintics in this type of assay.
Alternative and Complementary Assays
For a more in-depth analysis of the paralytic mechanism, the motility assay can be complemented with other in vitro techniques:
-
Electrophysiological Assays: Recording electrophysiological signals from the pharynx (electropharyngeograms or EPGs) or body wall muscles of nematodes provides direct insight into the effects of compounds on neuromuscular function[9][10]. These assays can distinguish between different mechanisms of paralysis.
-
Larval Migration Inhibition Assay (LMIA): This assay measures the ability of a compound to inhibit the migration of nematode larvae through a sieve, providing a functional measure of paralysis or loss of coordination.
-
Patch-Clamp Electrophysiology: This is a "gold-standard" technique for studying the effects of drugs on specific ion channels, such as GluCls, expressed in heterologous systems (e.g., Xenopus oocytes)[11]. This allows for a detailed characterization of the drug-receptor interaction.
By following these detailed protocols and considering the complementary assays, researchers can effectively evaluate the paralytic activity of doramectin and other anthelmintic compounds, contributing to the development of new and improved veterinary drugs.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolating Doramectin Monosaccharide from Fermentation Broths
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doramectin is a macrocyclic lactone antibiotic derived from a mutant strain of Streptomyces avermitilis through fermentation.[1] It is a potent anthelmintic agent widely used in veterinary medicine. The doramectin molecule features a disaccharide moiety attached to the C-13 position of the macrocyclic ring.[2] The Doramectin monosaccharide is an acid degradation product of doramectin, produced by the selective hydrolysis of the terminal oleandrose sugar unit.[3][4] This monosaccharide is a potent inhibitor of nematode larval development, though it lacks the paralytic activity of its parent compound.[3]
This document provides detailed protocols for the isolation of the parent doramectin compound from fermentation broth and its subsequent conversion to and purification of the this compound. The process involves an initial extraction and purification of doramectin, followed by a controlled chemical modification (acid hydrolysis) and final chromatographic purification.
Part 1: Isolation and Purification of Doramectin from Fermentation Broth
The initial step involves separating the doramectin-containing mycelia from the fermentation broth, followed by solvent extraction and purification to isolate the parent compound.
Experimental Workflow: Doramectin Isolation
Caption: Workflow for Doramectin isolation from fermentation broth.
Protocol 1.1: Mycelia Separation and Solvent Extraction
This protocol is based on methods for extracting avermectins from fermentation culture.[5][6]
-
Preparation : To the fermentation broth (e.g., 25.5 L), add a filter aid such as diatomaceous earth (e.g., 15-45 g/L).[5]
-
Mixing : Stir the mixture for 30 minutes to ensure uniformity.[5]
-
Filtration : Perform plate-and-frame pressure filtration to separate the mycelia from the broth.
-
Extraction : Leach the resulting wet mycelia residue with a polar solvent like ethanol or methanol (e.g., 20 L for 5.2 kg wet mycelia).[5] Stir the slurry for 6 hours.
-
Collection : Filter the mixture to obtain the extract solution containing doramectin.
-
Concentration : Concentrate the extract solution at 50°C under reduced pressure until it forms a thick, oily extract.[5]
Protocol 1.2: Purification by Pulping and Crystallization
This protocol achieves purification through precipitation and crystallization.[5]
-
Pulping : To the concentrated extract, add an equal mass of a beating solution (e.g., methyl tert-butyl ether:ethanol = 1:1.5 v/v).[5]
-
Precipitation : Stir the mixture at room temperature for 4 hours and then let it stand to allow the crude product to precipitate.
-
Filtration : Filter the mixture to collect the crude doramectin solid.
-
Crystallization : Dissolve the crude product in a polar solvent. A mixture of a hydrocarbon solvent (like hexane) and a C1 to C4 lower alcohol (like methanol or ethanol) can be used.[6][7]
-
Cooling : Cool the solution slowly to induce crystallization. For instance, cool from 50°C to 10°C over 8 hours.[7]
-
Collection & Washing : Filter the batch to collect the crystals. Wash the crystals with a cold solvent mixture (e.g., 85/15 v/v hexane/ethanol) to remove residual impurities.[7]
-
Drying : Dry the wet crystals under a vacuum to obtain fine, high-purity doramectin powder.[5][7]
Protocol 1.3: Purification by Column Chromatography
Column chromatography is a common alternative or supplementary step for purification.
-
Column Material : Prepare a column with an appropriate stationary phase, such as Sephadex LH-20 or silica gel.[5][8]
-
Solvent System : Select a suitable solvent system. For Sephadex LH-20, a mixture of hexane-toluene-methanol (e.g., 3:1:1 v/v/v) is effective for separating avermectin components.[8]
-
Loading : Dissolve the concentrated oily extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution : Elute the column with the chosen solvent system.
-
Fraction Collection : Collect fractions and monitor them for the presence of doramectin using Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) with UV detection at 245 nm.[1][8]
-
Pooling & Concentration : Combine the fractions containing high-purity doramectin and concentrate them to dryness under reduced pressure.
Data Summary: Doramectin Purification
| Technique | Starting Material | Purity Achieved | Yield | Reference |
| Pulping & Crystallization | Fermentation Extract | 92.2% (after subsequent silica gel chromatography) | Not specified | [5] |
| Crude Crystallization | Concentrated Fermentation Oil | 92.3% - 95.9% | 81.4% - 87.4% | [7] |
| HSCCC | Crude Extract (50 mg) | 99.7% (Avermectin B1a) | 11.9 mg | [9] |
| Sephadex LH-20 | Concentrated Extract | Component Separation | Not specified | [8] |
Part 2: Preparation of this compound via Acid Hydrolysis
This compound is generated by selectively cleaving the terminal sugar ring from the purified parent compound under acidic conditions.[4]
Logical Diagram: Acid Hydrolysis
Caption: Controlled acid hydrolysis pathway of Doramectin.
Protocol 2.1: Controlled Acid Hydrolysis of Doramectin
This protocol is adapted from a method for preparing Avermectin B1a monosaccharide.[4]
-
Dissolution : Dissolve purified doramectin (e.g., 1.0 g) in acetonitrile (ACN) (e.g., 100 mL).
-
Acidification : Add an equal volume of 0.5 M hydrochloric acid (HCl) (100 mL) to the solution.
-
Reaction : Allow the reaction to proceed at room temperature for approximately 24 hours. The progress should be monitored by analytical HPLC to maximize the yield of the monosaccharide while minimizing the formation of the aglycone.
-
Neutralization : Add 100 mL of 0.5 M sodium hydroxide (NaOH) to neutralize the solution and quench the reaction.
-
Dilution : Add an additional 100 mL of ACN to ensure the products remain in solution, preparing it for purification.[4]
Part 3: Isolation and Purification of this compound
The final step is to purify the target monosaccharide from the neutralized reaction mixture, which contains unreacted doramectin, the aglycone, and salts.
Experimental Workflow: Monosaccharide Purification
Caption: Purification workflow for this compound.
Protocol 3.1: Purification by Preparative HPLC
This protocol uses preparative reversed-phase HPLC to isolate the monosaccharide.[4]
-
System Preparation : Equilibrate a preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18 or C30) with the initial mobile phase.
-
Sample Injection : Inject the neutralized and diluted reaction mixture onto the column.
-
Elution : Perform a gradient elution. A typical mobile phase system consists of:
-
Detection & Collection : Monitor the eluent with a UV detector at 245 nm. Collect fractions corresponding to the peak of the this compound.
-
Purity Check : Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Final Steps : Pool the fractions that meet the desired purity specifications. Evaporate the solvent to dryness to obtain the purified this compound.[4]
Part 4: Analytical Methods for Quality Control
Analytical HPLC is essential for monitoring reaction progress and assessing the purity of the final product.
Data Summary: Analytical HPLC Methods for Avermectins
| Column | Mobile Phase | Detection | Flow Rate | Temperature | Reference |
| HALO C8 (100 x 4.6 mm, 2.7 µm) | Acetonitrile:Water (70:30, v/v) | UV at 245 nm | Not specified | 40 °C | [10] |
| Extend C18 (250 x 4.6 mm, 5 µm) | Water:Methanol:Acetonitrile (Gradient) | UV at 245 nm | 1.0 mL/min | 25 °C | [9] |
| Waters C18 | Methanol:Water (90:10, v/v) | UV at 245 nm | 1.0 mL/min | 35 °C | [1] |
| ACE UltraCore SuperC18 (150 x 4.6 mm, 2.5 µm) | Gradient Elution | UV Detection | Not specified | Not specified | [11] |
Protocol 4.1: Analytical HPLC for Purity Assessment
This protocol provides a general method for routine purity analysis.
-
Sample Preparation : Dissolve a small amount of the sample (from reaction monitoring or final product) in methanol or the mobile phase.[10]
-
HPLC System : Use an HPLC system with a C8 or C18 reversed-phase column.
-
Isocratic Method : For a simple and rapid separation, use an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v).[10]
-
Injection : Inject 10-20 µL of the prepared sample.
-
Analysis : Run the analysis for a sufficient time (e.g., 10 minutes) to elute all components.[10] Detect the analytes using a UV detector set to 245 nm.
-
Quantification : Determine the purity by calculating the peak area percentage of the this compound relative to the total area of all peaks.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN104693254A - A kind of preparation method of high-purity doramectin - Google Patents [patents.google.com]
- 6. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]
- 7. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application of QuEChERS method for Doramectin monosaccharide residue analysis in milk.
Introduction
Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine to treat and control internal and external parasites in cattle.[1] The presence of doramectin residues in milk is a food safety concern, and regulatory bodies have established maximum residue limits (MRLs) to protect consumers.[2] The MRL for doramectin in bovine milk is set at 15 µg/kg.[2][3] This application note describes a robust and efficient method for the determination of doramectin residues in milk using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The QuEChERS method offers a simple and straightforward approach for the extraction and cleanup of doramectin from the complex milk matrix, providing good recoveries and reliable quantitation at low concentrations.[4]
Experimental Workflow
The overall experimental workflow for the analysis of doramectin in milk is depicted in the following diagram:
Caption: Experimental workflow for doramectin analysis in milk.
Quantitative Data Summary
The following tables summarize the performance characteristics of the QuEChERS method for doramectin analysis in milk, as reported in various studies.
Table 1: Recovery and Precision Data
| Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 7.5 | 75.0 - 122.0 | < 8.0 | [2] |
| 15.0 | 75.0 - 122.0 | < 8.0 | [2] |
| 22.5 | 75.0 - 122.0 | < 8.0 | [2] |
Table 2: Linearity, LOD, and LOQ
| Parameter | Value | Reference |
| Linearity Range (µg/L) | 1.0 - 30.0 | [2] |
| Correlation Coefficient (R²) | > 0.98 | [2] |
| Limit of Detection (LOD) (µg/kg) | 0.8 | [2] |
| Limit of Quantification (LOQ) (µg/kg) | 2.5 | [2] |
Experimental Protocols
1. Materials and Reagents
-
Doramectin analytical standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
2 mL d-SPE centrifuge tubes
2. Sample Preparation and Extraction (QuEChERS)
-
Place 10 mL of whole milk into a 50 mL polypropylene centrifuge tube.[4]
-
Add 10 mL of acetonitrile to the tube.[4]
-
Cap the tube and shake it vigorously for 1 minute.[4]
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake the tube vigorously for another minute.[4]
-
Centrifuge the tube at 4000 rpm for 15 minutes.[4]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.[4] The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.
-
Cap the d-SPE tube and shake it vigorously for 1 minute.
-
Centrifuge the tube at 12,000 rpm for 5 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically used.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for avermectins.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion and product ions for doramectin should be optimized on the specific instrument.
Table 3: Example MRM Transitions for Doramectin
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Reference |
| 916.8 | 593.5 | 331.4 | [2] |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Conclusion
The QuEChERS method coupled with LC-MS/MS provides a rapid, effective, and reliable approach for the determination of doramectin residues in milk.[4] The method demonstrates good recovery, sensitivity, and precision, making it suitable for routine monitoring and ensuring compliance with regulatory MRLs.[2] The simple extraction and cleanup procedure significantly reduces sample preparation time and solvent consumption compared to traditional methods.
References
Troubleshooting & Optimization
Optimizing mobile phase for HPLC separation of Doramectin and its monosaccharide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Doramectin and its monosaccharide derivative.
Troubleshooting Guide
This guide addresses common issues encountered during method development and routine analysis in a question-and-answer format.
Q1: My peaks for Doramectin and its monosaccharide are not separating (co-eluting or poor resolution). What should I do?
A1: Poor resolution is a common challenge. Since the monosaccharide derivative is more polar than the parent Doramectin, adjusting the mobile phase polarity is the first step.
-
Decrease Mobile Phase Strength: If using reversed-phase HPLC (e.g., C8 or C18 column), the monosaccharide will elute earlier than Doramectin. To improve separation, you need to increase the retention of the early-eluting monosaccharide and decrease the retention of Doramectin. You can achieve this by decreasing the organic solvent (e.g., acetonitrile, methanol) concentration in the mobile phase. For instance, if you are using an acetonitrile-water mixture of 70:30, try changing it to 65:35 or 60:40.
-
Try a Different Organic Solvent: The selectivity between the two compounds can be different in methanol versus acetonitrile. If you are using acetonitrile, try substituting it with methanol or using a combination of both (e.g., acetonitrile:methanol:water). A mobile phase of acetonitrile, methanol, and water (53:35:12, v/v/v) has been used for separating similar compounds[1].
-
Consider Gradient Elution: If an isocratic method does not provide adequate separation within a reasonable time, a gradient elution is recommended. Start with a lower concentration of the organic solvent to retain and separate the more polar monosaccharide, then ramp up the organic concentration to elute the less polar Doramectin.
-
Check Column Chemistry: A C18 column will be more retentive for a non-polar compound like Doramectin than a C8 column. If you are using a C8 column, switching to a C18 might improve the separation.
Q2: I am seeing significant peak tailing for one or both of my peaks. How can I fix this?
A2: Peak tailing can be caused by several factors. Here's how to troubleshoot:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample[2].
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on your analytes, causing tailing.
-
Use a Mobile Phase Additive: Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase can suppress the ionization of silanol groups[3]. A concentration of 0.1% is a good starting point.
-
Use an End-capped Column: Modern, high-purity, end-capped columns (like "Type B" silica) have fewer free silanol groups and are less prone to this issue[2].
-
-
Column Contamination: A contaminated guard column or analytical column can cause peak shape distortion. Try replacing the guard column and flushing the analytical column with a strong solvent.
Q3: My retention times are drifting and not reproducible. What is the cause?
A3: Drifting retention times can compromise the reliability of your results.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase[2].
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped[4]. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results[4]. A temperature of 30°C or 40°C is often a good starting point[5][6].
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, causing retention time drift. Check the system pressure for any unusual fluctuations[4][7].
Q4: The signal-to-noise ratio for my monosaccharide peak is very low. How can I improve sensitivity?
A4: Low sensitivity for a degradant or impurity is a common issue.
-
Optimize Detection Wavelength: Doramectin has a UV absorbance maximum around 245 nm[5]. Verify that this is also an optimal wavelength for the monosaccharide derivative. You may need to use a diode array detector (DAD) to determine the optimal wavelength for both compounds.
-
Increase Injection Volume: A larger injection volume will increase the peak response, but be mindful of potential peak distortion if the sample solvent is much stronger than the mobile phase[2].
-
Use Fluorescence Detection: For significantly improved sensitivity, consider derivatization followed by fluorescence detection. Avermectins can be derivatized to form fluorescent products. This method involves post-extraction derivatization, often with reagents like trifluoroacetic anhydride and 1-methylimidazole, followed by detection at an excitation wavelength of ~365 nm and an emission wavelength of ~470 nm[6][8].
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating Doramectin and its monosaccharide?
A1: A good starting point would be a reversed-phase method on a C18 or C8 column. For an isocratic method, begin with a mobile phase of acetonitrile and water in a 60:40 (v/v) ratio. If resolution is poor, gradually decrease the acetonitrile percentage. For a gradient method, you could start with 50% acetonitrile and increase to 90% over 10-15 minutes. Adding 0.1% formic acid to the aqueous phase is also recommended to improve peak shape.
Q2: Which column is best for this separation?
A2: A C18 column is generally a good choice for separating avermectins like Doramectin from their more polar metabolites or degradants due to its hydrophobic nature. A C8 column can also be effective and may provide different selectivity[5]. For fast UPLC applications, columns with smaller particle sizes (e.g., sub-2 µm) can be used to achieve higher efficiency and faster separations.
Q3: What are the typical detection methods for Doramectin and its monosaccharide?
A3: The most common detection methods are:
-
UV Detection: Typically performed around 245 nm, which is the absorbance maximum for Doramectin[5][9]. This method is simple and widely available.
-
Fluorescence Detection: This method requires a derivatization step but offers significantly higher sensitivity, which is useful for detecting trace amounts of the monosaccharide[6][8].
-
Mass Spectrometry (MS/MS): LC-MS/MS provides the highest sensitivity and selectivity and can be used for confirmation and quantification, especially in complex matrices[10][11].
Q4: How should I prepare my samples?
A4: Doramectin and its monosaccharide should be dissolved in a solvent compatible with the mobile phase. Methanol or acetonitrile are common choices[5]. To avoid peak distortion, the sample solvent should ideally be weaker than or of similar strength to the mobile phase. If a stronger solvent must be used, the injection volume should be kept small.
Experimental Protocols & Data
Table 1: Example HPLC Methods for Doramectin Analysis
| Parameter | Method 1 (Isocratic)[5] | Method 2 (Isocratic with Derivatization)[6] | Method 3 (Generic RP)[3] |
| Column | HALO C8 (100 mm x 4.6 mm, 2.7 µm) | Not specified, likely C18 | Newcrom R1 |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Methanol:Water (97:3, v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | Not specified | 1.8 mL/min | Not specified |
| Temperature | 40 °C | 30 °C | Not specified |
| Detection | UV at 245 nm | Fluorescence (Ex: 365 nm, Em: 465 nm) | UV or MS |
| Derivatization | None | Trifluoroacetic anhydride / 1-methylimidazole | None |
Detailed Protocol: A Suggested Starting Method for Separation of Doramectin and its Monosaccharide
This protocol is a suggested starting point, and optimization will likely be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV/DAD detector.
-
-
Chemicals and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
Doramectin and monosaccharide reference standards
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
-
Sample Preparation:
-
Prepare stock solutions of Doramectin and its monosaccharide in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) using a mixture of acetonitrile and water (50:50, v/v).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the individual reference standards to determine their retention times. The monosaccharide is expected to elute before Doramectin.
-
Inject a mixed standard solution to evaluate the separation.
-
Analyze the experimental samples.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation.
Caption: Troubleshooting guide for retention time instability.
References
- 1. scielo.br [scielo.br]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Optimal HPLC Method for Analyzing Abamectin in Various Samples [cnagrochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Doramectin monosaccharide during sample extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Doramectin monosaccharide during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Doramectin?
Doramectin is a macrocyclic lactone anthelmintic containing a disaccharide moiety. The this compound is a derivative where one of the sugar units has been cleaved off, typically through acid-catalyzed hydrolysis.[1][2] This loss of a sugar molecule makes the monosaccharide less polar than the parent Doramectin.
Q2: Why is the polarity difference between Doramectin and its monosaccharide important for extraction?
The polarity of a molecule dictates its solubility in different solvents. Since the this compound is less polar than Doramectin, the optimal solvent system for its extraction will likely be different. Using a solvent system designed for the more polar parent compound may result in poor recovery of the less polar monosaccharide.
Q3: Can the extraction process itself cause the formation or degradation of this compound?
Yes. The glycosidic bond linking the sugar moieties in Doramectin can be susceptible to hydrolysis under acidic conditions.[1][2] If the sample or extraction solvent is acidic, you may inadvertently cleave Doramectin into its monosaccharide and aglycone forms. Conversely, harsh acidic or basic conditions could potentially degrade the monosaccharide itself, leading to low recovery.
Q4: How can I confirm if I am extracting the monosaccharide or the parent Doramectin?
The most definitive way is to use a reference standard for this compound in your analytical method (e.g., HPLC or LC-MS/MS). This will allow you to confirm the retention time and/or mass-to-charge ratio of the target analyte.
Troubleshooting Guide: Low Recovery of this compound
Issue 1: Inefficient Extraction from the Sample Matrix
Question: My recovery of this compound is consistently low. Could my extraction solvent be the problem?
Answer: Yes, the choice of extraction solvent is critical and depends on the sample matrix. Since this compound is less polar than Doramectin, a less polar solvent or a combination of solvents may be required for efficient extraction.
Recommended Actions:
-
Solvent Selection: If you are using a highly polar solvent, consider switching to or incorporating a less polar solvent. Acetonitrile is a common and effective solvent for avermectins and is a good starting point.[3][4][5] For the less polar monosaccharide, consider mixtures of acetonitrile with solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Solvent-to-Sample Ratio: Ensure an adequate volume of extraction solvent is used to ensure complete partitioning of the analyte from the sample matrix. A typical starting point is a 5:1 or 10:1 ratio of solvent to sample volume/weight.
-
Homogenization: Thoroughly homogenize the sample to ensure maximum surface area for extraction.
-
Multiple Extractions: Performing two or three sequential extractions with fresh solvent is more effective than a single extraction with a large volume of solvent.
Issue 2: Analyte Loss During Clean-up Steps
Question: I am losing my analyte during the solid-phase extraction (SPE) clean-up. What could be going wrong?
Answer: Analyte loss during SPE is a common issue. The choice of sorbent and the elution solvent are critical for retaining and subsequently eluting the this compound.
Recommended Actions:
-
Sorbent Selection: A C18 sorbent is commonly used for avermectin extraction and is a good choice for the relatively non-polar this compound.[4]
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. This usually involves washing with a strong solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix.
-
Sample Loading: Load the sample extract onto the SPE column at a slow and steady flow rate to allow for proper binding of the analyte to the sorbent.
-
Washing Step: The wash solvent should be polar enough to remove interferences without eluting the analyte. A mixture of water and a small amount of organic solvent (e.g., 5-10% methanol in water) is often a good starting point.
-
Elution Step: The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. For a C18 column, a less polar solvent than the loading and wash solvents is required. Start with acetonitrile or methanol. If recovery is still low, you can try a stronger solvent like ethyl acetate or a mixture of acetonitrile and ethyl acetate.
-
Drying Step: Avoid drying the SPE sorbent at any point before elution, as this can lead to irreversible binding and low recovery.[3]
Issue 3: Degradation of the Analyte
Question: Could my this compound be degrading during my sample preparation?
Answer: Yes, avermectins can be sensitive to heat, light, and acidic conditions. The glycosidic bond in the parent Doramectin is susceptible to acid hydrolysis, and the monosaccharide itself could be further degraded under harsh conditions.
Recommended Actions:
-
pH Control: Maintain a neutral pH during extraction and storage. If your sample is acidic, consider neutralizing it before extraction.
-
Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Use a gentle stream of nitrogen at room temperature for evaporation.
-
Light Protection: Protect your samples and standards from light by using amber vials or by working in a dimly lit environment.[6]
-
Storage: Store extracts at low temperatures (-20°C or below) and analyze them as soon as possible.[7]
Issue 4: Suboptimal Analytical Detection
Question: I have optimized my extraction, but my signal is still low. Could it be an issue with my analytical method?
Answer: Yes, the detection of Doramectin and its derivatives can be challenging.
Recommended Actions:
-
Derivatization: For HPLC with fluorescence detection, derivatization is often necessary to enhance the signal. A common method involves reaction with trifluoroacetic anhydride (TFAA) and 1-methylimidazole.[3][4][5] You may need to optimize the derivatization conditions for the monosaccharide.
-
LC-MS/MS Parameters: If using LC-MS/MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and fragmentation transitions (MRM) for the specific mass of the this compound.
-
Internal Standard: Use a suitable internal standard to correct for variations in extraction efficiency and instrument response. An ideal internal standard would be a stable isotope-labeled version of the analyte, but a structurally similar compound can also be used.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Extraction Solvent | Acetonitrile or Acetonitrile/Ethyl Acetate | Effective for avermectins, with the less polar co-solvent improving recovery of the monosaccharide. |
| Clean-up | C18 Solid-Phase Extraction | Good retention for non-polar compounds like the monosaccharide. |
| SPE Elution Solvent | Acetonitrile or Methanol | Sufficiently non-polar to elute the analyte from a C18 sorbent. |
| pH | Neutral (6.5-7.5) | Prevents acid-catalyzed hydrolysis or degradation. |
| Temperature | Ambient (during extraction), <40°C (during evaporation) | Minimizes thermal degradation. |
| Detection | HPLC-FLD (with derivatization) or LC-MS/MS | Provides the necessary sensitivity and selectivity. |
Detailed Experimental Protocol: Extraction of this compound from Animal Tissue
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical instrumentation.
1. Sample Preparation: a. Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. b. Fortify with an appropriate internal standard.
2. Extraction: a. Add 10 mL of acetonitrile to the sample tube. b. Homogenize for 1 minute using a high-speed homogenizer. c. Centrifuge at 4000 rpm for 10 minutes. d. Decant the supernatant into a clean tube. e. Repeat the extraction (steps 2a-2d) with another 10 mL of acetonitrile. f. Combine the supernatants.
3. Solid-Phase Extraction (SPE) Clean-up: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry. b. Dilute the combined acetonitrile extract with 20 mL of deionized water. c. Load the diluted extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min. d. Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences. e. Dry the cartridge under vacuum or with nitrogen for 5 minutes. f. Elute the analyte with 5 mL of acetonitrile into a clean collection tube.
4. Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. b. Reconstitute the residue in 1 mL of the mobile phase for analysis.
5. (Optional) Derivatization for HPLC-FLD Analysis: a. To the dried residue, add 200 µL of a 1:1 (v/v) solution of 1-methylimidazole in acetonitrile. b. Add 200 µL of a 1:1 (v/v) solution of trifluoroacetic anhydride in acetonitrile. c. Vortex for 30 seconds and let the reaction proceed in the dark for 15 minutes. d. The sample is now ready for injection.
Visualizations
Caption: Troubleshooting flowchart for low recovery of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. 美国GlpBio - this compound | Cas# 165108-44-1 [glpbio.cn]
- 3. CN104693254A - A kind of preparation method of high-purity doramectin - Google Patents [patents.google.com]
- 4. Doramectin - Wikipedia [en.wikipedia.org]
- 5. jfda-online.com [jfda-online.com]
- 6. fao.org [fao.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Stability of Doramectin Monosaccharide in Analytical Solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Doramectin monosaccharide in analytical solvents. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: You observe a rapid decrease in the peak area of this compound and/or the appearance of new peaks in your chromatogram shortly after preparing the solution.
-
Potential Cause: this compound is susceptible to degradation under acidic conditions, which leads to the formation of its aglycone.[1][2][3] The presence of acidic impurities in your solvent or on your glassware can catalyze this degradation. The compound is also sensitive to light and heat.
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, HPLC-grade solvents. Consider using freshly opened bottles of solvents to minimize the presence of acidic impurities that can form over time.
-
pH Control: If your analytical method allows, consider using a buffered mobile phase or sample diluent with a pH around 7 to minimize acid-catalyzed hydrolysis.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and rinsed with a neutral solution and dried completely before use to remove any acidic residues.
-
Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4]
-
Temperature Control: Prepare solutions at room temperature and store them at low temperatures (e.g., -20°C or -80°C) for short-term and long-term storage, respectively.[3][4] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For prolonged storage or if working with particularly sensitive samples, consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidative degradation.
-
Issue 2: Inconsistent Analytical Results Between Batches
-
Symptom: You observe significant variations in the concentration of this compound in different batches of solutions prepared under seemingly identical conditions.
-
Potential Cause: This could be due to variations in solvent quality, storage conditions, or the age of the prepared solutions.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all solutions are prepared using a standardized protocol, including the same source and grade of solvents, consistent volumes, and mixing procedures.
-
Solvent Log: Maintain a log of the solvents used, including the manufacturer, lot number, and date opened. This can help identify if a particular batch of solvent is problematic.
-
"First-In, First-Out" (FIFO): Use the oldest prepared solutions first to ensure that the storage time for all analyzed samples is comparable.
-
System Suitability Tests: Perform system suitability tests before each analytical run to ensure that the analytical system is performing consistently. This includes checking for peak shape, retention time, and detector response.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3] For analytical purposes, particularly for HPLC, methanol and acetonitrile are commonly used as they are compatible with reversed-phase chromatography.[5][6]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (up to one month), it is recommended to store solutions at -20°C in tightly sealed, light-protected containers.[4] For longer-term storage (up to six months), -80°C is recommended.[4] Always minimize the exposure of the solutions to light and ambient temperature.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating HPLC method is the best way to monitor the stability of your solution. This involves analyzing the solution at different time points and looking for a decrease in the peak area of this compound and the emergence of new peaks, which would indicate degradation products. A typical stability-indicating HPLC method would use a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[5][6]
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound in acidic conditions is the hydrolysis of the remaining saccharide unit to form the Doramectin aglycone.[2]
Quantitative Data Summary
The following table summarizes the known stability of Doramectin (the parent compound) in solution, which can serve as a proxy for the stability of this compound.
| Compound | Solvent | Storage Temperature | Duration | Stability |
| Doramectin | Not specified | -20°C | 1 month | Stable[4] |
| Doramectin | Not specified | -80°C | 6 months | Stable[4] |
Note: Specific quantitative stability data for this compound in various analytical solvents is limited in publicly available literature. The stability of the parent compound, Doramectin, is often used as a reference.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution
-
Materials: this compound reference standard, HPLC-grade methanol (or other suitable solvent), Class A volumetric flasks, amber vials.
-
Procedure: a. Allow the this compound reference standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of the standard. c. Transfer the weighed standard to a volumetric flask. d. Add a small amount of the solvent to dissolve the standard and sonicate for a few minutes if necessary. e. Once dissolved, dilute to the mark with the solvent and mix thoroughly. f. Transfer aliquots of the stock solution to amber vials for storage.
Protocol 2: Stability Testing of this compound Solution
-
Objective: To determine the stability of a this compound solution in a specific solvent under defined storage conditions.
-
Procedure: a. Prepare a stock solution of this compound as described in Protocol 1. b. Divide the stock solution into multiple aliquots in amber vials. c. Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C). d. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from storage. e. Allow the vial to equilibrate to room temperature. f. Analyze the sample using a validated stability-indicating HPLC method. g. Compare the peak area of this compound at each time point to the initial (time 0) peak area to calculate the percentage of degradation. h. Monitor for the appearance and increase in the peak area of any degradation products.
Visualizations
Caption: Acid-catalyzed degradation pathway of Doramectin.
Caption: Workflow for this compound stability testing.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of Doramectin monosaccharide.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Doramectin monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an acid degradation product of Doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[1][2] Its analysis is crucial for stability testing of Doramectin formulations and for understanding the degradation pathways of the parent drug. Although it is reported to be a potent inhibitor of nematode larval development, it lacks the paralytic activity of Doramectin.[1]
Q2: What are matrix effects in LC-MS/MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q3: What are the common causes of matrix effects in the analysis of this compound?
A3: Matrix effects in the analysis of this compound, particularly in biological matrices like plasma, tissue, or milk, can be caused by various endogenous components. These include phospholipids, salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[3][4] These components can compete with the analyte for ionization in the MS source, leading to signal suppression.[3]
Q4: How can I detect and quantify matrix effects for this compound?
A4: Matrix effects can be assessed qualitatively and quantitatively. A common quantitative method is the post-extraction spike method, where the response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample after extraction.[5] The matrix effect (ME) can be calculated as a percentage using the formula: ME (%) = (Peak area in matrix / Peak area in solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no signal for this compound | - Significant ion suppression from the matrix.- Inefficient extraction of the analyte from the sample.- Suboptimal MS/MS parameters. | - Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.- Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]- Chromatographic Separation: Modify the LC gradient to better separate the analyte from co-eluting matrix components.[3]- MS Parameter Optimization: Infuse a standard solution of this compound to optimize precursor and product ions, as well as collision energy and other source parameters. |
| Poor peak shape (tailing, fronting, or splitting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Injection of the sample in a solvent stronger than the mobile phase. | - Column Maintenance: Flush the column with a strong solvent or replace it if necessary.- Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa.- Solvent Matching: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[6] |
| High variability in results between samples | - Inconsistent sample preparation.- Differential matrix effects across different sample lots. | - Standardize Protocols: Ensure consistent application of the sample preparation protocol for all samples.- Use of Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for the analyte if available. If not, a structural analog can be used to compensate for variability in both sample preparation and matrix effects.[3] |
| Carryover of the analyte in blank injections | - Contamination of the autosampler or column from a high-concentration sample. | - Injector Cleaning: Implement a rigorous needle wash protocol in the autosampler method.- Gradient Modification: Increase the percentage of the strong organic solvent at the end of the gradient to ensure complete elution of the analyte from the column.- Blank Injections: Inject one or more blank samples after high-concentration samples to assess and mitigate carryover. |
Quantitative Data on Matrix Effects and Recovery
The following tables summarize typical recovery and matrix effect data for avermectins, including Doramectin, in various matrices. While specific data for this compound is limited, these values provide a useful reference point.
Table 1: Recovery of Avermectins from Different Matrices
| Analyte | Matrix | Sample Preparation | Recovery (%) | Reference |
| Doramectin | Bovine Plasma | Protein Precipitation & SPE | 37.0 - 52.8 | [7] |
| Doramectin | Milk | Liquid-Liquid Extraction | 85 - 105 | [8] |
| Doramectin | Muscle | Acetonitrile Extraction | >80 | [9] |
| Avermectins | Game Meats | Acetonitrile Extraction & Alumina Cleanup | 77.2 - 113 | [10] |
Table 2: Matrix Effects Observed for Avermectins
| Analyte | Matrix | Ionization Mode | Matrix Effect (%) | Reference |
| Doramectin | Bovine Plasma | ESI+ | 105.2 - 123.7 (Enhancement) | [7] |
| Ivermectin | Human Plasma | ESI- | ~68 (Suppression) | [11] |
| Mycotoxins | Spices | ESI+ | up to -89 (Suppression) | [5] |
Experimental Protocols
Generic Sample Preparation Protocol for this compound in Animal Tissue
This protocol is adapted from methods used for Doramectin and other avermectins and should be optimized for the specific tissue matrix and the monosaccharide analyte.[10][12]
-
Homogenization: Homogenize a known weight (e.g., 1-5 g) of the tissue sample.
-
Extraction:
-
Add 10 mL of acetonitrile (with 0.1% formic acid) to the homogenized tissue.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Liquid-Liquid Extraction):
-
To the supernatant, add 10 mL of hexane and vortex for 1 minute.
-
Allow the layers to separate and discard the upper hexane layer.
-
Repeat the hexane wash.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extracted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v).
-
Elute the analyte with 5 mL of acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
-
Suggested LC-MS/MS Parameters for this compound Analysis
These parameters are based on typical conditions for Doramectin and should be optimized for the monosaccharide.
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[13]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[13]
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for avermectins.[13][14]
-
MS/MS Transitions:
-
Precursor Ion [M+H]+: The exact mass of this compound needs to be calculated. For Doramectin (C50H74O14), the molecular weight is 899.11 g/mol . The monosaccharide would have a lower molecular weight due to the loss of a sugar moiety.
-
Product Ions: Fragmentation of avermectins often involves the loss of the saccharide units.[15] For the monosaccharide, characteristic fragment ions would need to be determined by direct infusion of a standard. A common fragment for avermectins results from the cleavage of the glycosidic bond.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. 美国GlpBio - this compound | Cas# 165108-44-1 [glpbio.cn]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. op.niscair.res.in [op.niscair.res.in]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Derivatization for Doramectin Monosaccharide with TFAA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the derivatization reaction of Doramectin monosaccharide with trifluoroacetic anhydride (TFAA).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound with TFAA?
Derivatization with trifluoroacetic anhydride (TFAA) is performed to increase the volatility and thermal stability of the this compound.[1][2][3] The monosaccharide itself is a polar and non-volatile molecule, making it unsuitable for direct analysis by gas chromatography (GC).[1][2] The trifluoroacetyl groups replace the active hydrogens on the hydroxyl (-OH) groups of the sugar, creating a less polar and more volatile derivative that can be readily analyzed by GC, often coupled with mass spectrometry (MS) for detection and quantification.[1][4]
Q2: What are the primary reaction conditions to consider when optimizing this derivatization?
The key parameters to optimize for the derivatization of this compound with TFAA include:
-
Reaction Temperature: Influences the rate of reaction. Higher temperatures can speed up the derivatization but may also lead to the degradation of the sample or reagent.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion. Incomplete reactions will result in a low yield of the desired derivative.
-
Reagent Concentration: The ratio of TFAA to the sample is crucial. An excess of TFAA is typically used to drive the reaction to completion.
-
Solvent: The choice of solvent can affect the reaction. A solvent that is inert to the reagents and can dissolve the sample is required. Pyridine or tetrahydrofuran are sometimes used.[4][5]
-
Presence of a Catalyst/Acid Scavenger: While TFAA is highly reactive, a base catalyst such as triethylamine (TEA) or trimethylamine (TMA) can be used to promote reactivity.[4][5]
Q3: My derivatization reaction is incomplete. What are the possible causes and solutions?
Incomplete derivatization is a common issue. Here are some potential causes and their corresponding solutions:
-
Insufficient Reagent: The amount of TFAA may not be enough to derivatize all the hydroxyl groups. Increase the volume of TFAA in the reaction mixture.
-
Short Reaction Time: The reaction may not have had enough time to complete. Increase the incubation time.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. Increase the temperature, but be cautious of potential degradation.
-
Presence of Moisture: TFAA is sensitive to moisture. Ensure all glassware is oven-dried and that the sample and solvents are anhydrous. The presence of water will consume the reagent.[5]
-
Improper Mixing: Ensure the reaction mixture is homogenous. Vortex or sonicate the sample to ensure proper mixing.
Q4: I am observing multiple peaks in my chromatogram for the derivatized this compound. What could be the reason?
The presence of multiple peaks can be attributed to several factors:
-
Anomers: Sugars can exist as different anomers (e.g., α and β isomers), and derivatization can sometimes preserve these forms, leading to multiple peaks in the chromatogram.[1]
-
Incomplete Derivatization: Partially derivatized products will have different retention times and appear as separate peaks.
-
Byproducts: Side reactions can lead to the formation of byproducts. While TFAA is known for clean reactions, byproducts can still form under non-optimal conditions.[5][6]
-
Degradation: The sample may have degraded during preparation or the derivatization process, especially if harsh acidic or basic conditions were used, or if the temperature was too high. This compound itself is a product of acid degradation of doramectin.[7][8][9][10]
To address this, optimize the reaction conditions to favor the formation of a single, stable derivative. This may involve adjusting the temperature, time, and reagent concentrations.
Q5: How can I remove excess TFAA and byproducts after the derivatization reaction?
TFAA is highly volatile and can often be removed by evaporation under a gentle stream of nitrogen.[4][5] If trifluoroacetic acid (TFA-OH) is formed as a byproduct, it may also need to be removed.[11] This can be achieved by azeotropic distillation with a suitable solvent like dichloromethane.[11] Alternatively, a mild basic wash (e.g., with a dilute sodium bicarbonate solution) can be used to neutralize and remove acidic byproducts, followed by extraction of the derivatized analyte into an organic solvent.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Peak | Incomplete derivatization | Increase reaction time and/or temperature. Increase the amount of TFAA. Ensure the sample is completely dry. |
| Sample degradation | Avoid excessively high temperatures and harsh pH conditions. This compound is formed under acidic conditions, so further degradation is possible.[7][8] | |
| Loss of sample during workup | Be careful during solvent evaporation and extraction steps. | |
| Multiple Product Peaks | Formation of anomers | This is often inherent to sugar derivatization.[1] Optimize GC conditions (e.g., temperature program) to co-elute or baseline-separate the peaks for quantification. |
| Incomplete derivatization | See "Low or No Product Peak". | |
| Presence of byproducts | Optimize reaction conditions to minimize side reactions. Consider a purification step after derivatization. | |
| Peak Tailing | Active sites in the GC system | Use a deactivated liner and column. Check for and eliminate any leaks in the system. |
| Presence of polar impurities | Ensure complete derivatization and removal of byproducts. | |
| Irreproducible Results | Inconsistent reaction conditions | Precisely control temperature, time, and reagent volumes. |
| Presence of moisture | Use anhydrous solvents and reagents, and dry all glassware thoroughly.[5] | |
| Sample variability | Ensure consistent sample preparation and starting material. |
Experimental Protocols
Protocol 1: Standard Derivatization of this compound with TFAA
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen. It is critical to ensure the sample is completely dry.
-
-
Derivatization:
-
Add 200 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to the vial to dissolve the sample.
-
Add 100 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
-
Workup:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC analysis.
-
Protocol 2: Derivatization with Catalyst
-
Sample Preparation:
-
Follow step 1 from Protocol 1.
-
-
Derivatization:
-
Add 200 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and TFAA.
-
Add 20 µL of triethylamine (TEA) as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 15 minutes.
-
-
Workup:
-
Cool the vial to room temperature.
-
Add 1 mL of a 5% aqueous sodium bicarbonate solution to neutralize the reaction.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the organic (upper) layer to a clean vial for GC analysis.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. esslabshop.com [esslabshop.com]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 美国GlpBio - this compound | Cas# 165108-44-1 [glpbio.cn]
- 11. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Doramectin monosaccharide during sample storage.
This technical support center provides guidance on the proper storage and handling of Doramectin monosaccharide to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is a primary degradation product of Doramectin, an antiparasitic drug from the avermectin family. It is formed through the selective hydrolysis of the terminal disaccharide unit of the Doramectin molecule, a process that can be initiated by acidic conditions.[1] Doramectin can undergo this deglycosylation in moderately acidic environments, leading to the formation of the monosaccharide within as little as one hour.[2]
Q2: What are the primary factors that cause the degradation of this compound?
Like other avermectins, this compound is susceptible to degradation from several factors:
-
pH: Avermectins are generally more stable in acidic to neutral conditions and are prone to degradation in alkaline (high pH) environments.
-
Light: Exposure to light, particularly UV radiation, can cause significant photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of various degradation byproducts.
Q3: What are the optimal storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions under the following conditions, extrapolated from best practices for avermectins:
| Storage Duration | Temperature | Light Conditions | Container |
| Long-term (up to 6 months) | -80°C | Protected from light | Amber, tightly sealed vials |
| Short-term (up to 1 month) | -20°C | Protected from light | Amber, tightly sealed vials |
| Working Solutions (daily use) | 2-8°C | Protected from light | Amber, tightly sealed vials |
Note: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3] For aqueous solutions, it is crucial to control the pH to maintain stability.
Q5: How should I handle this compound samples during an experiment to prevent degradation?
To minimize degradation during experimental procedures:
-
Work in a dimly lit area or use amber-colored labware to protect samples from light.[4]
-
If amber vials are not available, wrap containers in aluminum foil.[4]
-
Maintain a cool temperature by keeping samples on ice when not in use.
-
Avoid exposure to strong acids, bases, and oxidizing agents unless they are part of a controlled experimental protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent analytical results. | Degradation of the sample due to improper storage. | 1. Review your storage conditions. Ensure samples are stored at the correct temperature and protected from light. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Verify the pH of your solutions if aqueous-based. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Confirm the identity of the new peaks through mass spectrometry if possible. Common degradation products of avermectins include the aglycone, epimers, and oxidation products. 2. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products under your experimental conditions. |
| Precipitation of the compound in solution. | Poor solubility or temperature changes. | 1. Ensure the solvent is appropriate for this compound. 2. If stored at low temperatures, allow the solution to come to room temperature and ensure the compound is fully dissolved before use. Gentle warming or sonication may be necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the sample to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Amber and clear HPLC vials
-
HPLC system with UV or MS detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in ACN or MeOH at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a vial. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose a vial of the stock solution in a clear vial to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight for various time points. Keep a control sample in an amber vial in the dark.
-
-
Analysis: Analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method at each time point. Monitor the decrease in the peak area of this compound and the appearance of new peaks.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C8 or C18 reversed-phase column (e.g., HALO C8, 100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.
Visualizations
Caption: Recommended workflow for the storage and retrieval of this compound samples.
Caption: Simplified degradation pathway of Doramectin and its monosaccharide derivative.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing detection sensitivity for low concentrations of Doramectin monosaccharide.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of Doramectin.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for Doramectin analysis.
| Question | Answer |
| Issue: Low or no recovery of Doramectin during sample extraction. | Possible Causes & Solutions: 1. Incomplete Extraction from Matrix: Doramectin is lipophilic and can bind strongly to fat in samples like milk or tissue[1]. Ensure thorough homogenization of tissues and consider using a robust extraction solvent like acetonitrile, which also aids in protein precipitation[2]. For milk samples, a liquid-liquid extraction with acetonitrile followed by a hexane wash to remove fat is effective[1].2. SPE Column Drying Out: During Solid Phase Extraction (SPE) cleanup, it is crucial that the column does not dry out before the sample is loaded and eluted, as this can lead to low recoveries[3].3. Improper pH of Extraction Solvent: Some methods utilize an acidified acetonitrile solution to improve extraction efficiency from tissues[4]. Ensure the pH of your extraction solvent is optimized for your specific sample matrix. |
| Issue: Poor peak shape or peak tailing in HPLC analysis. | Possible Causes & Solutions: 1. Column Overload: If the sample concentration is too high, it can lead to peak fronting or tailing. If a sample is found to have a concentration greater than the highest standard, it should be diluted and re-analyzed[3].2. Column Contamination: Matrix components can accumulate on the column, affecting peak shape. Use a guard column and ensure adequate sample cleanup to protect the analytical column[5]. Regularly flush the column with a strong solvent.3. Inappropriate Mobile Phase: The mobile phase composition is critical for good chromatography. A common mobile phase for Doramectin is a mixture of acetonitrile and water or methanol and water[3][6]. Ensure the mobile phase is properly mixed and degassed. |
| Issue: High background noise or interfering peaks in the chromatogram. | Possible Causes & Solutions: 1. Matrix Effects: Co-extracted components from the sample matrix (e.g., fats, proteins) can interfere with detection, especially with UV detection[1]. Employ a thorough cleanup step such as SPE or liquid-liquid partitioning[1][7].2. Contaminated Reagents or Glassware: Ensure all solvents are HPLC-grade and glassware is scrupulously clean. Silylation of glassware may be necessary to prevent adsorption of the analyte[1].3. Derivatization Artifacts: If using fluorescence detection, the derivatization reaction itself can sometimes produce interfering byproducts. Optimize the reaction conditions (time, temperature, reagent concentration) and ensure complete removal of excess derivatizing agents if necessary[1][7]. |
| Issue: Inconsistent or failed derivatization for fluorescence detection. | Possible Causes & Solutions: 1. Presence of Moisture: The derivatization reaction with reagents like trifluoroacetic anhydride (TFAA) and 1-methylimidazole is sensitive to moisture. Ensure all solvents are anhydrous and that the sample extract is completely dry before adding the derivatization reagents[1][7].2. Reagent Degradation: Derivatization reagents can degrade over time. Prepare them fresh and store them under anhydrous and light-protected conditions[7].3. Light Exposure: The fluorescent derivatives of avermectins can be light-sensitive. Protect the samples from light after derivatization by using amber vials or covering the tubes[3]. |
| Issue: Low sensitivity in LC-MS/MS analysis. | Possible Causes & Solutions: 1. Incorrect Ionization Mode: Doramectin can be detected in both positive and negative ionization modes. While positive ion mode may produce a stronger signal, negative ion mode can sometimes offer a more linear response and greater consistency[8]. The choice of adducts to monitor (e.g., [M+Na]+, [M+NH4]+, or [M-H]-) is also critical[4][5].2. Suboptimal MS/MS Parameters: Optimize the mass spectrometer parameters, including capillary voltage, cone voltage, source temperature, and collision energy for the specific parent and daughter ions of Doramectin to achieve the best signal intensity[9].3. Ion Suppression: Matrix components can suppress the ionization of Doramectin, leading to lower sensitivity. Improve sample cleanup to remove interfering substances. Using an internal standard can help to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most sensitive method for detecting low concentrations of Doramectin? | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for detecting trace levels of Doramectin[2][9]. It allows for detection limits in the sub-parts-per-billion (ppb) or µg/kg range[8][9]. High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) after post-column derivatization is also a very sensitive and widely used method[1][7][10]. |
| What is "Doramectin monosaccharide"? | The term "this compound" is not standard in the scientific literature. Doramectin is a macrocyclic lactone, a complex molecule derived from the fermentation of Streptomyces avermitilis[2][11]. It is not a monosaccharide. It's possible the term refers to a specific metabolite or degradation product, but typically, analysis focuses on the parent Doramectin molecule. |
| How should I prepare samples for Doramectin analysis? | Sample preparation depends on the matrix. For tissues like liver and muscle, homogenization followed by extraction with acetonitrile is common[3]. For milk, a liquid-liquid extraction with acetonitrile followed by a hexane wash to remove fat is a standard procedure[1][2]. A cleanup step using Solid Phase Extraction (SPE) with a C18 or alumina cartridge is often employed to remove interfering substances before analysis[4][7]. |
| Is a derivatization step necessary for Doramectin analysis? | If you are using HPLC with fluorescence detection (HPLC-FLD), a derivatization step is mandatory. Doramectin itself is not fluorescent. It is typically reacted with trifluoroacetic anhydride (TFAA) in the presence of a catalyst like 1-methylimidazole to form a stable, highly fluorescent derivative[1][3][7]. If you are using LC-MS/MS, derivatization is not required as the mass spectrometer detects the molecule directly[9]. |
| What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for Doramectin? | LOD and LOQ values vary depending on the method and the sample matrix. For LC-MS/MS, LODs can be as low as 0.1 µg/kg in milk and muscle[8][9]. For HPLC-FLD, LOQs are typically in the range of 1-5 µg/kg (ppb)[7][11]. Please refer to the data table below for a comparison from different studies. |
| How can I improve the throughput of my Doramectin analysis? | Automation can significantly improve throughput. Automated sample preparation using robotic systems coupled with 96-well SPE plates can streamline the extraction process for a large number of samples, particularly for plasma analysis[10]. |
Quantitative Data Presentation
Table 1: Comparison of Detection and Quantitation Limits for Doramectin in Various Matrices
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Milk | 0.1 µg/kg | 0.2 µg/kg | [8] |
| LC-MS/MS | Chicken Muscle | 0.1 µg/kg | 0.2 µg/kg | [9] |
| LC-MS/MS (Negative Ion) | Milk | 0.19 µg/kg | - | [8] |
| LC-MS/MS (Positive Ion) | Milk | 0.06 µg/kg | - | [8] |
| HPLC-FLD | Bovine Muscle | - | 5 µg/kg (5 ppb) | [7] |
| HPLC-FLD | Bovine Milk | - | 5 µg/L | [11] |
| HPLC-UV | Drug Substance | - | 0.1% of target concentration | [6] |
Experimental Protocols
Protocol 1: Determination of Doramectin in Milk by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is based on methodologies described in the literature[1][11].
1. Sample Preparation and Extraction a. To 10 mL of milk in a 50 mL centrifuge tube, add 2.5 mL of concentrated ammonium hydroxide and mix. b. Add 20 mL of acetonitrile, cap, and shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes. d. Transfer the upper acetonitrile layer to a clean tube. e. Add 10 mL of hexane to the acetonitrile extract, shake for 1 minute, and centrifuge for 4 minutes. f. Discard the upper hexane layer. g. Evaporate the acetonitrile extract to dryness under a stream of nitrogen at 60-70°C.
2. Derivatization a. Reconstitute the dry residue in 2.0 mL of anhydrous acetonitrile. b. Add 0.2 mL of 1-methylimidazole solution (1:1 in acetonitrile) and vortex. c. Add 0.2 mL of trifluoroacetic anhydride (TFAA) solution (1:1 in acetonitrile) and vortex immediately for 30 seconds. d. Allow the reaction to proceed in the dark for at least 15 minutes. e. Add 10 µL of glacial acetic acid to stop the reaction and stabilize the derivative.
3. HPLC-FLD Analysis a. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: Isocratic mixture of methanol and water (e.g., 97:3 v/v)[3]. c. Flow Rate: 1.0 - 1.8 mL/min[3]. d. Injection Volume: 50 µL. e. Column Temperature: 30°C. f. Fluorescence Detector Settings: Excitation at 365 nm, Emission at 470 nm[7].
Protocol 2: Determination of Doramectin in Muscle Tissue by LC-MS/MS
This protocol is a generalized procedure based on common practices in published methods[4][9].
1. Sample Preparation and Extraction a. Homogenize 2-5 g of muscle tissue until a uniform consistency is achieved. b. To the homogenized tissue in a centrifuge tube, add 10 mL of acidified acetonitrile (e.g., with 2% acetic acid)[4]. c. Vortex or shake vigorously for 5-10 minutes. d. Centrifuge at high speed (e.g., 8000 rpm) for 10 minutes. e. Transfer the supernatant to a clean tube.
2. Cleanup (SPE) a. Condition an alumina or C18 SPE cartridge with methanol followed by water and then the extraction solvent. b. Load the supernatant from step 1e onto the SPE cartridge. c. Wash the cartridge with a mild solvent to remove interferences. d. Elute the Doramectin with a suitable solvent (e.g., acetonitrile or methanol). e. Evaporate the eluate to dryness under nitrogen. f. Reconstitute the residue in a small volume of mobile phase.
3. LC-MS/MS Analysis a. Column: C18 or C8 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 5 µm)[9]. b. Mobile Phase: Gradient or isocratic elution using a mixture of (A) 5 mM ammonium formate in water and (B) 0.1% formic acid in methanol[9]. c. Flow Rate: 0.2 - 0.4 mL/min. d. Injection Volume: 10 - 20 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization Mode: Positive Electrospray Ionization (ESI+). g. MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation. For Doramectin, a common precursor ion is the ammonium adduct [M+NH4]+[4].
Visualizations
Caption: Workflow for Doramectin analysis using HPLC-FLD.
Caption: Workflow for Doramectin analysis using LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. fda.gov [fda.gov]
- 5. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. Automated 96-well solid phase extraction for the determination of doramectin in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Refinement of Fermentation Conditions to Minimize Doramectin Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing Doramectin degradation during fermentation with Streptomyces avermitilis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing Doramectin stability and degradation during fermentation?
A1: Doramectin, like other avermectins, is susceptible to degradation under certain conditions. The primary factors influencing its stability in a fermentation broth are:
-
pH: Avermectins are generally unstable in acidic and alkaline conditions, with an optimal pH for stability typically between 6.0 and 7.0.[1] Deviations outside this range can lead to hydrolysis of the macrocyclic lactone ring.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions. The optimal temperature for S. avermitilis growth and Doramectin production is generally between 28-30°C.
-
Dissolved Oxygen (DO): While essential for the aerobic growth of S. avermitilis and enzymatic synthesis of Doramectin, excessive DO can lead to oxidative degradation.[1] Conversely, very low DO levels can limit biosynthesis.
-
Light: Avermectins are sensitive to light and can undergo photo-isomerization.[1] Fermenters should be protected from direct light exposure.
Q2: My Doramectin yield is consistently low despite good cell growth. What should I investigate first?
A2: If biomass is healthy but Doramectin titers are low, the issue often lies with the induction and maintenance of secondary metabolism. Key areas to investigate are:
-
Precursor (Cyclohexanecarboxylic Acid - CHC) Concentration: CHC is essential for Doramectin biosynthesis but is also inhibitory to S. avermitilis growth at high concentrations.[2] An incorrect CHC concentration or feeding strategy is a common cause of low yield.
-
Carbon Source Depletion/Repression: Secondary metabolite production in Streptomyces is often triggered by the depletion of a readily utilized carbon source. High levels of glucose can sometimes repress the biosynthetic gene clusters. A fed-batch strategy with glucose supplementation in the later stages of fermentation can be beneficial.[2]
-
pH Shift: A significant drop or spike in pH during the production phase can halt or slow down the enzymatic reactions responsible for Doramectin synthesis.
Q3: What is the optimal pH for Doramectin fermentation, and how should it be controlled?
A3: The optimal pH for Doramectin production is a balance between what is best for cell growth and what is best for product stability. A pH range of 6.7-7.2 is generally considered optimal.[2] It is recommended to control the pH during the secondary metabolism phase, as pH can naturally increase as the culture consumes amino acids. This can be achieved by supplementing the medium with physiological alkaline salts like trimagnesium phosphate or through the automated addition of sterile acid/base solutions in a bioreactor.
Q4: How does dissolved oxygen (DO) level affect both production and degradation?
A4: Dissolved oxygen is a critical parameter.
-
For Production: S. avermitilis is an aerobic bacterium, and the polyketide synthase enzymes involved in Doramectin biosynthesis require oxygen. Maintaining a DO level above 35% is often recommended for robust production.[2]
-
For Degradation: High DO levels, especially in the presence of certain metal ions, can promote oxidative degradation of the Doramectin molecule. The goal is to provide enough oxygen for biosynthesis without creating an overly oxidative environment. This is typically achieved by controlling agitation and aeration rates to maintain a stable DO setpoint.
Troubleshooting Guides
Issue 1: Sudden Drop in Doramectin Titer Mid-Fermentation
| Possible Cause | Diagnostic Check | Recommended Solution |
| pH Crash or Spike | Review pH logs from the fermenter probe. If unavailable, take an aseptic sample and measure the pH immediately. | Implement a pH control strategy. For a pH drop, consider adding a sterile buffer or a base like NaOH. For a pH spike, consider a sterile acid like H₂SO₄. |
| Oxygen Limitation | Check the DO probe readings. A sudden drop to near-zero levels indicates an oxygen supply issue. Check for increased viscosity of the broth. | Increase the agitation speed and/or the aeration rate to maintain the DO setpoint (e.g., >35%). |
| Substrate Limitation | Analyze the concentration of the primary carbon source (e.g., glucose, starch) in the broth. | Implement a fed-batch strategy by adding a concentrated, sterile solution of the limiting nutrient. Glucose supplementation to 1.5% at around 192 hours has been shown to be effective.[2] |
| Cell Lysis | Observe the culture broth for a decrease in viscosity or a change in color/odor. Perform microscopy to check for cell integrity. | Cell lysis can be caused by phage contamination or nutrient depletion. Review sterilization protocols and ensure media components are not overly depleted. |
Issue 2: High Biomass, but Low Doramectin Production
| Possible Cause | Diagnostic Check | Recommended Solution |
| Precursor (CHC) Inhibition | Review the initial concentration and feeding schedule of CHC. Concentrations above 0.8 g/L can inhibit growth.[2] | Optimize the CHC concentration. Start with a lower initial concentration (e.g., 0.6 g/L) and consider a fed-batch approach, adding small amounts of CHC during the production phase. |
| Carbon Catabolite Repression | High initial concentrations of readily metabolizable sugars like glucose. | Replace a portion of the glucose with a more slowly utilized carbon source like starch or maltodextrin. Implement a glucose feeding strategy post-exponential growth phase. |
| Incorrect Timing of Production Phase | Doramectin is a secondary metabolite, and production typically begins as the culture enters the stationary phase. | Perform a time-course study to identify the optimal time for harvest and to understand the kinetics of production in your system. |
| Strain Instability | The high-producing mutant strain may have reverted or lost its productivity. | Re-streak the culture from the original cell bank to obtain fresh single colonies for inoculum preparation. Perform regular checks on the productivity of the working cell bank. |
Data Presentation: Optimizing Fermentation Parameters
Table 1: Effect of pH and Temperature on S. avermitilis Growth
| Parameter | Value | Relative Growth (Packed Mycelial Volume) |
| pH | 6.0 | ++ |
| 6.5 | +++ | |
| 7.0 | +++ | |
| 7.5 | +++ | |
| 8.0 | + | |
| Temperature (°C) | 20 | + |
| 25 | ++ | |
| 30 | +++ | |
| 35 | ++ | |
| 40 | + | |
| (Data synthesized from graphical representations in referenced literature. '+++' indicates optimal growth, '+' indicates reduced growth.)[2] |
Table 2: Effect of CHC Concentration and Glucose Supplementation on Doramectin Yield
| Parameter | Condition | Doramectin Yield (µg/mL) | Percent Increase |
| CHC Concentration | 0.8 g/L | ~660 | Baseline |
| 1.2 g/L | ~580 | -12% | |
| 1.4 g/L | ~450 | -32% | |
| Glucose Supplementation | Control (No supplement) | ~705 | Baseline |
| 1.5% Glucose (Initial) | ~735 | +4.2% | |
| 1.5% Glucose (Fed at 192h) | ~810 | +14.8% | |
| (Data synthesized from referenced literature for a high-yielding strain.)[2] |
Experimental Protocols
Protocol 1: Submerged Fermentation of S. avermitilis
-
Inoculum Preparation:
-
Aseptically transfer spores of a high-yielding S. avermitilis mutant strain from a sporulation agar plate into a flask containing 30 mL of seed medium (e.g., glucose 5 g/L, maltodextrin 20 g/L, soybean cake flour 10 g/L, cottonseed cake flour 10 g/L, pH 7.0-7.2).
-
Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48 hours.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., soluble starch 90 g/L, bean cake flour 15 g/L, cottonseed flour 15 g/L, yeast extract 5 g/L, NaCl 1 g/L, K₂HPO₄ 2.5 g/L, CaCO₃ 7 g/L, MgSO₄ 5 g/L, CHC 0.8 g/L, pH 7.0-7.2) in a sterilized fermenter.
-
Inoculate the fermentation medium with the seed culture at an 8% (v/v) ratio.
-
Maintain the fermentation conditions:
-
Temperature: 30°C
-
Agitation: 100-200 rpm (adjust to maintain DO)
-
Aeration: 0.8-1.2 vvm (adjust to maintain DO)
-
Dissolved Oxygen (DO): Control at >35% saturation.
-
pH: Control between 6.7 and 7.2.
-
-
Ferment for 12 days. Aseptically collect samples every 24 hours for analysis.
-
Protocol 2: HPLC Quantification of Doramectin
-
Sample Preparation:
-
Withdraw 2 mL of fermentation broth.
-
Add 10 mL of methanol to the sample.
-
Shake vigorously for 15 minutes to extract Doramectin from the mycelium.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C8 column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified Doramectin reference standard dissolved in methanol at various known concentrations.
-
Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Run the prepared samples and determine the peak area for Doramectin.
-
Calculate the concentration of Doramectin in the samples using the linear regression equation from the standard curve.
-
Visualizations
Caption: A logical workflow for diagnosing the root causes of low Doramectin yield.
Caption: Key stages in the biosynthesis of Doramectin from its precursors.
Caption: The relationship between critical parameters for successful Doramectin fermentation.
References
Overcoming challenges in the selective hydrolysis of Doramectin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrolysis of Doramectin.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrolysis of Doramectin to its monosaccharide and aglycone derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hydrolysis | 1. Insufficient Acid Concentration: The catalytic acid concentration is too low to effectively cleave the glycosidic bonds. 2. Low Reaction Temperature: The temperature is not high enough to provide the necessary activation energy for the hydrolysis reaction. 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 4. Poor Solubility: Doramectin may not be fully dissolved in the reaction solvent, limiting access of the acid catalyst. | 1. Increase Acid Concentration: Gradually increase the concentration of the acid catalyst (e.g., sulfuric acid). Monitor the reaction closely by TLC or HPLC to avoid excessive degradation. 2. Increase Reaction Temperature: Cautiously raise the reaction temperature. A modest increase can significantly accelerate the reaction rate. 3. Extend Reaction Time: Increase the duration of the reaction and monitor its progress at regular intervals. 4. Improve Solubility: Ensure Doramectin is fully dissolved. Consider using a co-solvent like tetrahydrofuran (THF) in aqueous acid solutions. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-hydrolysis: The reaction conditions (acid concentration, temperature, time) are too harsh, leading to the rapid formation of the aglycone from the monosaccharide. 2. Degradation of the Aglycone: The macrocyclic lactone ring of Doramectin is sensitive to strong acidic conditions and can degrade. | 1. Milder Reaction Conditions: To favor the formation of the monosaccharide, use a lower acid concentration and/or a lower reaction temperature. Monitor the reaction closely and stop it once the desired product is maximized. 2. Time-course Study: Perform a time-course study to determine the optimal reaction time for maximizing the yield of the desired product (monosaccharide or aglycone). 3. Stepwise Hydrolysis: For selective production of the monosaccharide, aim for partial hydrolysis and purify the desired product from the reaction mixture containing starting material, monosaccharide, and aglycone. |
| Presence of Isomerization Byproducts (e.g., 2-epidoramectin, Δ(2,3)-doramectin) | 1. Basic Conditions: Avermectins are known to isomerize under basic conditions.[1] Residual base from a previous step or basic workup conditions can lead to the formation of these byproducts. The isomerization to Δ(2,3)-doramectin is irreversible.[1] | 1. Maintain Acidic or Neutral pH: Ensure the reaction and workup conditions remain acidic or are carefully neutralized to a pH of around 6.3, which is optimal for ivermectin stability.[2] 2. Avoid Basic Workup: Do not use strong bases during the workup. If neutralization is required, use a weak base and carefully monitor the pH. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: Doramectin, its monosaccharide, and aglycone have similar polarities, making chromatographic separation challenging. 2. Presence of Byproducts: Degradation and isomerization products can co-elute with the desired product. | 1. Chromatographic Optimization: Utilize high-performance liquid chromatography (HPLC) or silica gel column chromatography for purification.[3] Experiment with different solvent systems to achieve optimal separation. 2. Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the selective hydrolysis of Doramectin?
A1: The primary method for the selective hydrolysis of Doramectin is acid-catalyzed hydrolysis.[3] This process involves the cleavage of the glycosidic bonds that link the oleandrose sugar units to the macrocyclic lactone core.
Q2: What are the expected products of Doramectin hydrolysis?
A2: Under mildly acidic conditions, Doramectin undergoes sequential deglycosylation to first yield the Doramectin monosaccharide (loss of the terminal oleandrose) and then the Doramectin aglycone (loss of both sugar units).[1]
Q3: How can I selectively produce the this compound?
A3: To selectively produce the this compound, it is crucial to use milder reaction conditions (lower acid concentration, lower temperature, and shorter reaction time) and to carefully monitor the reaction progress. The goal is to stop the reaction when the concentration of the monosaccharide is at its maximum, before it is further hydrolyzed to the aglycone. A time-course study is highly recommended to determine the optimal reaction time.
Q4: What are the common side reactions to be aware of during Doramectin hydrolysis?
A4: Besides the desired hydrolysis, potential side reactions include the degradation of the macrocyclic lactone ring under harsh acidic conditions. It is also important to avoid basic conditions, as they can cause isomerization to byproducts such as 2-epidoramectin and the irreversible formation of Δ(2,3)-doramectin.[1]
Q5: Are there any specific starting conditions for the acid-catalyzed hydrolysis of Doramectin?
A5: A published procedure for the hydrolysis of a similar avermectin involves using a solution of 10% concentrated sulfuric acid in aqueous tetrahydrofuran (THF).[3] This mixture is then used to treat the avermectin, resulting in a mixture of the monosaccharide and aglycone, which can be separated by silica gel column chromatography.[3] Researchers should use this as a starting point and optimize the conditions for their specific needs.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of Doramectin
This protocol is a general guideline and should be optimized for specific experimental goals.
Materials:
-
Doramectin
-
Sulfuric acid (H₂SO₄), concentrated
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolution: Dissolve Doramectin in a minimal amount of THF in a round-bottom flask.
-
Preparation of Acidic Solution: In a separate container, carefully prepare a 10% (v/v) solution of concentrated sulfuric acid in deionized water. Caution: Always add acid to water slowly, with cooling, as the dilution is highly exothermic.
-
Hydrolysis Reaction: Add the aqueous sulfuric acid solution to the solution of Doramectin. The final reaction mixture should be a homogenous solution.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30-60 minutes).
-
Quenching the Reaction: Once the desired product (monosaccharide or aglycone) is maximized, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the products with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the unreacted Doramectin, this compound, and Doramectin aglycone.[3]
Visualizations
Caption: Experimental workflow for the selective hydrolysis of Doramectin.
References
Method development for separating Doramectin monosaccharide from other avermectin analogs.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the separation of Doramectin monosaccharide from other avermectin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from Doramectin and other avermectin analogs?
A1: The primary challenge lies in the high structural similarity among avermectin analogs. Doramectin is a disaccharide, while its monosaccharide analog lacks one of the oleandrose sugar units at the C-13 position. This subtle difference in polarity and molecular weight requires highly efficient and selective chromatographic methods to achieve baseline separation. Other analogs may differ only by a methylene group (e.g., Avermectin B1a vs. B1b) or substituents at other positions on the macrocyclic lactone backbone, further complicating the separation.[1][2]
Q2: Why is it important to separate and quantify the this compound?
A2: The monosaccharide can be a process impurity or a degradation product.[2] Avermectins are known to be susceptible to cleavage of the disaccharide chain under acidic conditions, forming the monosaccharide.[2] Therefore, accurately quantifying its presence is crucial for quality control, stability studies, and ensuring the purity and efficacy of the final drug product.
Q3: What are the most common analytical techniques used for this separation?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with reverse-phase columns (C8 or C18) are the most widely used techniques.[2][3][4] Detection is typically performed using a UV detector at approximately 245 nm or with a photodiode array (PDA) detector.[5][6] For higher sensitivity and confirmation, mass spectrometry (MS) or fluorescence detection (FLD) after derivatization can be employed.[5][7][8]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A4: Yes, SFC can be a viable alternative, particularly for separating compounds with similar polarity. SFC is often used for chiral separations and can be a powerful tool for analyzing non-polar to moderately polar molecules.[9] While less common than HPLC for this specific application in the provided literature, its unique selectivity could offer advantages in resolving closely related avermectin analogs.[9]
Method Development Workflow
The following diagram outlines a typical workflow for developing a robust separation method.
Caption: A logical workflow for HPLC/UHPLC method development.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Doramectin & Monosaccharide | 1. Mobile phase is too strong (analytes elute too quickly).2. Inappropriate stationary phase.3. Column degradation or contamination. | 1. Decrease the percentage of the organic solvent (Acetonitrile or Methanol) in the mobile phase.[3]2. Switch to a column with a different selectivity (e.g., from C18 to C8 or a phenyl-based column).3. Flush the column with a strong solvent or replace the column if it's old.[10] |
| Peak Tailing | 1. Secondary interactions with active silanols on the column.2. Column overload.3. Sample solvent is too strong. | 1. Add a competing agent to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[3]2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the initial mobile phase whenever possible.[10][11] |
| Ghost Peaks | 1. Contamination in the mobile phase or sample.2. Carryover from a previous injection.3. Late-eluting compounds from a previous run. | 1. Use fresh, high-purity solvents and filter the mobile phase.2. Implement a robust needle wash protocol in the autosampler settings.3. Increase the gradient run time or add a column wash step at the end of each run.[10][12] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare mobile phase accurately and degas thoroughly. Use a buffer if pH is critical.2. Use a column oven to maintain a stable temperature (e.g., 40 °C).[4][5][7]3. Check for leaks in the system, especially at fittings, and ensure the pump is delivering a consistent flow rate.[10] |
| Broad Peaks | 1. Large dead volume in the system.2. Column contamination or aging.3. Mobile phase flow rate is too low. | 1. Ensure all fittings and tubing are appropriate for the system (especially for UHPLC).2. Replace the guard column or the analytical column.[10]3. Increase the flow rate to an optimal level for the column dimensions.[10] |
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal HPLC Method for Analyzing Abamectin in Various Samples [cnagrochem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Comparative study of Doramectin monosaccharide vs. Doramectin disaccharide efficacy.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monosaccharide and disaccharide forms of Doramectin, focusing on their efficacy as anthelmintic agents. This document synthesizes available experimental data to offer an objective performance evaluation, including detailed experimental protocols and visual representations of key biological and experimental processes.
Executive Summary
Doramectin, a potent macrocyclic lactone, is widely used in veterinary medicine to control a broad spectrum of internal and external parasites.[1][2] Its structure features a complex aglycone core with a disaccharide moiety attached at the C-13 position. The monosaccharide derivative, lacking the terminal oleandrose unit, has been investigated for its biological activity. This guide explores the comparative efficacy of these two forms.
While in vitro studies suggest comparable potency between the monosaccharide and disaccharide forms of doramectin, a comprehensive in vivo comparison is not available in the current scientific literature. The majority of published research focuses on the efficacy and pharmacokinetics of the commercially available doramectin, the disaccharide form.
Comparative Efficacy
In Vitro Efficacy
A key study evaluating the efficacy of various avermectins against the nematode Haemonchus contortus in a larval development assay provides a direct comparison between Doramectin disaccharide and its monosaccharide homologue. The results indicate that there is no significant difference in their in vitro potency.
Table 1: In Vitro Efficacy against Haemonchus contortus
| Compound | Form | Effective Concentration | Source |
| Doramectin | Disaccharide | 0.001 µg/mL | [3] |
| Doramectin Homologue | Monosaccharide | 0.001 µg/mL | [3] |
This data suggests that the terminal sugar moiety may not be critical for the direct interaction with the target site in nematodes, at least under in vitro conditions.
In Vivo Efficacy
Currently, there is a lack of publicly available scientific literature directly comparing the in vivo efficacy of Doramectin monosaccharide and disaccharide in livestock or other animal models. Extensive studies have, however, established the high efficacy of Doramectin (disaccharide) against a wide range of nematode and arthropod parasites in cattle and sheep.[4][5][6][7][8]
Table 2: In Vivo Efficacy of Doramectin (Disaccharide) against Common Parasites in Cattle
| Parasite Species | Efficacy (%) | Animal Model | Source |
| Ostertagia ostertagi (adults & L4 larvae) | >99% | Cattle | [4][7] |
| Haemonchus placei (adults & L4 larvae) | >99% | Cattle | [4] |
| Cooperia oncophora (adults & L4 larvae) | >99% | Cattle | [4] |
| Dictyocaulus viviparus (adults & L4 larvae) | >99% | Cattle | [4] |
| Psoroptes ovis (mites) | Up to 100% | Sheep | [8] |
Without direct comparative in vivo studies, it is difficult to definitively conclude the performance of the monosaccharide form in a whole-animal system. Factors such as absorption, distribution, metabolism, and excretion could be significantly influenced by the presence or absence of the second sugar unit, thereby affecting the overall in vivo efficacy.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Doramectin (Disaccharide) in Cattle (Subcutaneous Administration)
| Parameter | Value | Units | Source |
| Cmax (Maximum Concentration) | ~32 | ng/mL | [9] |
| Tmax (Time to Maximum Concentration) | ~5.3 | days | [9] |
| AUC (Area Under the Curve) | ~511 | ng·day/mL | [9] |
| Terminal Half-life | ~5.5 | days | [10] |
The pharmacokinetic profile of the monosaccharide derivative could differ, potentially impacting its therapeutic concentration and duration of action in the host.
Mechanism of Action
Doramectin, like other avermectins, exerts its anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[11] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and eventual death of the parasite. Avermectins also interact with gamma-aminobutyric acid (GABA)-gated chloride channels.
It is presumed that the monosaccharide derivative of Doramectin shares this mechanism of action, as the core macrocyclic lactone structure responsible for this interaction remains intact.
Caption: Mechanism of action of Doramectin.
Experimental Protocols
In Vitro Larval Development Assay (Haemonchus contortus)
This assay is a standard method for determining the in vitro efficacy of anthelmintics against nematode larvae.
Objective: To assess the concentration-dependent inhibitory effect of this compound and disaccharide on the development of H. contortus larvae.
Materials:
-
Haemonchus contortus eggs, freshly collected from the feces of infected donor animals.
-
Agar-based culture medium.
-
96-well microtiter plates.
-
This compound and disaccharide stock solutions.
-
Incubator.
-
Inverted microscope.
Procedure:
-
Egg Isolation: H. contortus eggs are isolated from fecal samples using a series of sieving and flotation techniques.
-
Assay Preparation: A small volume of agar medium is dispensed into each well of a 96-well plate.
-
Drug Dilution: Serial dilutions of the test compounds (this compound and disaccharide) are prepared and added to the respective wells. Control wells receive the vehicle solvent.
-
Egg Inoculation: A standardized number of H. contortus eggs are added to each well.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) and humidity for a period sufficient for larval development to the third-stage (L3) in the control wells (typically 6-7 days).
-
Larval Assessment: After incubation, the development of larvae in each well is assessed using an inverted microscope. The number of larvae that have successfully developed to the L3 stage is counted.
-
Data Analysis: The percentage of larval development inhibition is calculated for each drug concentration relative to the control. The effective concentration (e.g., EC50 or the concentration that inhibits 50% of larval development) can then be determined.
Caption: Workflow for the in vitro larval development assay.
Synthesis of this compound
This compound is typically produced by the acid-catalyzed hydrolysis of the terminal oleandrose sugar from Doramectin (disaccharide).
General Procedure:
-
Doramectin is dissolved in a suitable organic solvent.
-
An acid catalyst (e.g., a mild acid) is added to the solution.
-
The reaction mixture is stirred at a controlled temperature for a specific duration to allow for the selective cleavage of the terminal glycosidic bond.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the reaction.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using chromatographic methods to yield this compound.
Caption: Synthesis of this compound.
Conclusion
The available in vitro data suggests that this compound and disaccharide exhibit comparable potency against Haemonchus contortus. However, the absence of in vivo efficacy and pharmacokinetic data for the monosaccharide form makes a comprehensive comparison challenging. The disaccharide form, Doramectin, has a well-established record of high efficacy and a defined pharmacokinetic profile in target animal species.
Further research, including in vivo trials and pharmacokinetic studies, is necessary to fully elucidate the therapeutic potential of this compound as a veterinary antiparasitic agent and to determine if the removal of the terminal sugar offers any advantages in terms of efficacy, safety, or pharmacokinetic properties.
References
- 1. Larval Development Test [bio-protocol.org]
- 2. WO2017055502A1 - New synthesis process for the preparation of selamectin, and intermediates thereof - Google Patents [patents.google.com]
- 3. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effectiveness of a single treatment with doramectin or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent efficacy of doramectin and moxidectin against Cooperia oncophora infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative persistent efficacy of doramectin, ivermectin and fenbendazole against natural nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
A Comparative Guide to the Validation of Analytical Methods for Doramectin in Bovine Muscle
This guide provides a detailed comparison of two common analytical techniques for the quantification of Doramectin residues in bovine muscle: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters and methodologies presented are based on established international guidelines to ensure the reliability and accuracy of residue monitoring programs.[1][2][3][4] While the focus is on Doramectin, the principles and procedures are applicable to its monosaccharide derivatives and other related avermectin compounds.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow involves several key stages from sample preparation to data evaluation, ensuring the method is reliable, reproducible, and accurate.
Caption: General workflow for the validation of an analytical method for drug residues in tissue.
Comparison of Method Performance
The performance of an analytical method is evaluated based on several key validation parameters. Below is a summary of typical performance data for HPLC-FD and LC-MS/MS methods for avermectin analysis, including Doramectin.
Table 1: Comparison of Validation Parameters for HPLC-FD and LC-MS/MS
| Validation Parameter | HPLC-FD | LC-MS/MS | International Guideline Requirement (Typical) |
| Limit of Detection (LOD) | ~5 µg/kg[5] | 0.1 - 2.5 µg/kg[6][7] | Method dependent, should be sufficiently low for screening. |
| Limit of Quantitation (LOQ) | ~5 µg/kg[5] | 0.2 - 5.0 µg/kg[6][7] | Lowest concentration point on the calibration curve. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99[8] | R² ≥ 0.99 is generally considered acceptable. |
| Accuracy (Recovery) | 73.3 - 110%[5] | 62.9 - 99.8%[6][8] | Typically within 80-120% for concentrations >10 µg/kg. |
| Precision (RSD) | 2.11 - 16.57%[5] | 1.5 - 17.39%[6][8] | Repeatability (RSDr) should typically be < 20%. |
| Specificity | Moderate; relies on retention time and fluorescence. | High; relies on retention time and specific precursor/product ion transitions. | The method must be able to differentiate the analyte from endogenous components.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of an analytical method. The following sections outline typical experimental protocols for both HPLC-FD and LC-MS/MS analysis of Doramectin in bovine muscle.
Method 1: HPLC with Fluorescence Detection (HPLC-FD)
This method relies on chemical derivatization to make the non-fluorescent Doramectin molecule detectable by a fluorescence detector.[5][9]
1. Sample Preparation:
- Extraction: A homogenized muscle sample (e.g., 5g) is extracted with acetonitrile.[5]
- Cleanup: The extract undergoes a cleanup step, often using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.[5]
2. Derivatization:
- The cleaned extract is evaporated to dryness.
- A derivatizing agent, such as 1-methylimidazole and trifluoroacetic anhydride in acetonitrile, is added to the residue.[5]
- The reaction mixture is heated to form a stable fluorescent derivative.[5]
3. HPLC-FD Analysis:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- Detection: Fluorescence detector set at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 470 nm.[5]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity without the need for derivatization, making it a preferred method for residue analysis.[10][11]
1. Sample Preparation:
- Extraction: A homogenized muscle sample is extracted with a solvent mixture, often acetonitrile with a small percentage of formic acid to improve extraction efficiency.[12]
- Cleanup: The crude extract is cleaned to remove fats and other interferences. This can be achieved by liquid-liquid extraction with a non-polar solvent like n-hexane or by using a pass-through SPE plate.[12][13]
2. LC-MS/MS Analysis:
- Column: A C18 or similar reversed-phase column, often with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).[14]
- Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to promote ionization.[12]
- Flow Rate: Typically 0.2 - 0.6 mL/min.[8][14]
- Mass Spectrometry:
- Ionization: Electrospray ionization in positive mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. For Doramectin, a typical precursor ion is [M+Na]⁺ at m/z 921.5, with specific product ions used for confirmation (e.g., m/z 353.2).[6][12]
Interrelationship of Key Validation Parameters
The various parameters of method validation are interconnected, collectively ensuring the overall reliability of the analytical data. For instance, linearity defines the range over which the method is accurate and precise. The limits of detection and quantitation determine the method's sensitivity, which is fundamental for detecting residues at or below the maximum residue limits (MRLs).
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
Both HPLC-FD and LC-MS/MS can be validated for the determination of Doramectin in bovine muscle. The choice of method often depends on the specific requirements of the laboratory.
-
HPLC-FD is a robust and cost-effective technique. However, it requires a derivatization step, which can add complexity and potential for variability. Its specificity is lower than that of LC-MS/MS.
-
LC-MS/MS is the preferred method for regulatory analysis due to its superior sensitivity and specificity.[11] It can confirm the identity of the analyte with a high degree of certainty and generally involves simpler sample preparation. The primary drawback is the higher cost of instrumentation and maintenance.
Ultimately, a properly validated method, regardless of the technique, is essential for ensuring food safety and compliance with regulatory standards for veterinary drug residues.
References
- 1. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Determination of Avermectins Residues in Food and Environmental Samples: A Review [iac.iacademic.info]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
A Comparative Guide to the Structure-Activity Relationship of C-13 Saccharide Modifications on Avermectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of avermectin analogs focusing on the structure-activity relationship (SAR) of modifications at the C-13 position saccharide moiety. Avermectins, a class of 16-membered macrocyclic lactones, are renowned for their potent anthelmintic, insecticidal, and acaricidal properties. The oleandrosyl-α-1,3-oleandrosyloxy disaccharide at the C-13 position is a critical determinant of this biological activity and a primary target for chemical modification to enhance potency, broaden the activity spectrum, and improve safety profiles.
The Role of the C-13 Disaccharide: A Complex Relationship
The presence and nature of the saccharide group at the C-13 position of the avermectin macrocycle play a pivotal role in its biological efficacy. While it is a frequent target for chemical modification, alterations can have profound and varied effects on activity.[1]
Generally, the complete removal of the disaccharide to form the C-13 aglycone significantly reduces anthelmintic and acaricidal activity.[2] For instance, the dihydroavermectin B1 aglycone is reportedly 30 times less active than its parent avermectin.[2] Similarly, the removal of only the terminal oleandrose unit to create a monosaccharide derivative typically leads to a 25-50% decrease in activity.[2] This highlights the importance of the full disaccharide moiety for optimal interaction with target receptors, such as glutamate-gated chloride channels (GluCls) in invertebrates.
Conversely, some research suggests the C-13 position is a favorable site for modification, as the bisoleandrosyl group itself is not considered essential for the core biological activity.[1] This apparent contradiction is resolved when considering the specific target organism and the nature of the modification. For example, while activity against the mite Tetranychus cinnabarinus is heavily dependent on the disaccharide, compounds lacking this group, such as milbemycins (which are structurally analogous to 13-deoxyavermectin aglycones), exhibit high potency against other parasites.[2][3] This indicates that other structural modifications across the macrocycle can compensate for the absence of the C-13 sugar.
Furthermore, subtle stereochemical changes, such as the conversion to 13-epi analogs, can maintain the full potency of the natural products while substantially increasing the margin of safety, making them less toxic to host animals.
Quantitative Comparison of C-13 Modified Avermectin Analogs
The following tables summarize the biological activity of various avermectin derivatives compared to parent compounds against key agricultural and veterinary pests. The data, presented as LC50 (median lethal concentration), demonstrates how modifications at the C-13 position and elsewhere influence potency.
Table 1: Acaricidal Activity against the Carmine Spider Mite (Tetranychus cinnabarinus)
| Compound | Modification Highlights | LC50 (μM) | Fold Change vs. Avermectin | Reference |
| Avermectin | Parent Compound | 0.013 | 1.0x (Baseline) | [4] |
| 16d | C-13 Monosaccharide, C-4" Ester | 0.002 | 6.5x more active | [4] |
| 9j | C-13 Monosaccharide, C-4" Ester | 0.005 | 2.6x more active | [4] |
Table 2: Nematicidal Activity against the Pinewood Nematode (Bursaphelenchus xylophilus)
| Compound | Modification Highlights | LC50 (μM) | Fold Change vs. Avermectin | Reference |
| Avermectin | Parent Compound | 6.746 | 1.0x (Baseline) | [4] |
| 9b | C-13 Monosaccharide, C-4" Ester | 2.959 | 2.3x more active | [4] |
| 9d | C-13 Monosaccharide, C-4" Ester | 4.143 | 1.6x more active | [4] |
| 9j | C-13 Monosaccharide, C-4" Ester | 3.015 | 2.2x more active | [4] |
| 17d | C-13 Monosaccharide, C-4" Ester | 4.231 | 1.6x more active | [4] |
Table 3: Insecticidal Activity against the Cowpea Aphid (Aphis craccivora)
| Compound | Modification Highlights | LC50 (μM) | Fold Change vs. Avermectin | Reference |
| Avermectin | Parent Compound | 52.234 | 1.0x (Baseline) | [4] |
| 9g | C-13 Monosaccharide, C-4" Ester | 5.634 | 9.3x more active | [4] |
| 9h | C-13 Monosaccharide, C-4" Ester | 6.809 | 7.7x more active | [4] |
| 9f | C-13 Monosaccharide, C-4" Ester | 7.744 | 6.7x more active | [4] |
| 9m | C-13 Monosaccharide, C-4" Ester | 7.939 | 6.6x more active | [4] |
Experimental Workflow and Methodologies
The determination of structure-activity relationships for novel avermectin analogs follows a systematic workflow from chemical synthesis to biological evaluation.
Caption: Workflow for a Structure-Activity Relationship (SAR) study of avermectins.
Detailed Experimental Protocols
Below are generalized methodologies for the key bioassays cited in this guide. Researchers should consult the specific referenced papers for precise concentrations, timings, and conditions.
1. Acaricidal Bioassay (Leaf-Dip Method for Tetranychus cinnabarinus)
-
Objective: To determine the LC50 of a test compound against adult mites.
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80). A control solution should contain only the solvent and surfactant.[5]
-
Select fresh, uniform leaf disks (e.g., from bean or cotton plants) and dip them into the respective test solutions for approximately 5-10 seconds.[5]
-
Allow the leaf disks to air-dry completely in a fume hood.
-
Place the dried leaf disks, adaxial side up, onto a water-saturated sponge or filter paper inside a petri dish to maintain humidity.
-
Transfer a cohort of healthy, synchronized adult female mites (e.g., 30 individuals) onto each leaf disk using a fine paintbrush.[5]
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 26 ± 1°C, 14:10 L:D photoperiod).
-
Assess mite mortality under a dissecting microscope after 24 or 48 hours. Mites that do not respond when prodded with a fine brush are considered dead.[6]
-
Use the mortality data to calculate LC50 values via probit analysis.
-
2. Nematicidal Bioassay (Well Plate Method for Bursaphelenchus xylophilus)
-
Objective: To determine the LC50 of a test compound against the pinewood nematode.
-
Procedure:
-
Cultivate and harvest B. xylophilus (mixed stages) from fungal cultures (e.g., Botrytis cinerea) using the Baermann funnel technique.[7]
-
Prepare a nematode suspension of a known concentration (e.g., 15,000 nematodes/mL) in sterile water.
-
Prepare serial dilutions of the test compound. The final solutions may contain a small percentage of a solvent like DMSO to aid solubility.[7][8]
-
In a 24-well or 96-well microplate, add a specific volume of the test solution to each well.
-
Add a small volume of the nematode suspension (e.g., containing ~100-300 nematodes) to each well.[8]
-
Include a negative control (solvent only) and a positive control (a known nematicide like avermectin).
-
Incubate the plates at 25°C for 24, 48, or 72 hours.[8]
-
Count the number of motile and immotile (dead) nematodes under an inverted microscope. Nematodes are considered dead if they appear straight and do not respond to probing with a needle.
-
Calculate the percentage mortality (corrected for control mortality using Abbott's formula) and determine the LC50 value.
-
3. Insecticidal Bioassay (Leaf-Dip Method for Aphis craccivora)
-
Objective: To determine the LC50 of a test compound against adult apterous (wingless) aphids.
-
Procedure:
-
Prepare serial dilutions of the test insecticide in distilled water.
-
Excise leaf disks from a suitable host plant (e.g., cowpea) and dip them in the test solutions for a few seconds.
-
Place the treated leaf disks in petri dishes containing a thin layer of agar to maintain turgor.[3]
-
Transfer a known number of synchronized, apterous adult aphids (e.g., 30 individuals) onto each leaf disk using a soft brush.[3]
-
Cover the petri dishes with ventilated lids and maintain them in a controlled environment, avoiding direct sunlight.
-
Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded are considered dead.[3]
-
Subject the dose-mortality data to probit analysis to calculate the LC50.[3]
-
4. Anthelmintic Bioassay (In Vivo Murine Model with Nematospiroides dubius)
-
Objective: To determine the in vivo efficacy (dose-response) of a test compound in a host animal.
-
Procedure:
-
Select a group of uniform laboratory mice (e.g., specific pathogen-free, same strain and age).[9]
-
Infect each mouse orally with a standard dose of infective L3 larvae of Nematospiroides dubius.
-
After a set period for the infection to establish (e.g., 6 days), divide the mice into treatment groups and a control group.[9]
-
Administer the test compound to the treatment groups at various dose levels. Administration can be oral (gavage) or subcutaneous. The control group receives the vehicle only.[9]
-
After a further period (e.g., 3 days), humanely euthanize the mice and perform necropsies.[10]
-
Recover all adult worms from the small intestine of each mouse and count them.
-
Calculate the percentage reduction in worm burden for each treatment group relative to the control group.
-
Determine the effective dose (e.g., ED50 or ED95) based on the dose-response data.
-
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acaricidal Mechanism of Scopoletin Against Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of acaricide stress facilitates Tetranychus urticae expanding against Tetranychus cinnabarinus in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nematicidal Activity of Alkyloxyalkanols Against Bursaphelenchus xylophilus [mdpi.com]
- 8. Screening, isolation and mechanism of a nematicidal extract from actinomycetes against the pine wood nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the efficacy of ivermectin against Heligmosomoides polygyrus (Nematospiroides dubius) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Biological assay of anthelmintic drugs. Determination of DE 50] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Cross-Validation of Doramectin Monosaccharide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Doramectin monosaccharide. As no direct cross-validation studies for this specific analyte are publicly available, this document outlines the established methodologies for the parent compound, Doramectin, and integrates general principles of monosaccharide analysis to provide a comprehensive overview for researchers.
Introduction
Doramectin, a broad-spectrum antiparasitic agent, is a glycoside containing a disaccharide moiety. Analysis of its monosaccharide unit is crucial for understanding its metabolism, degradation, and for quality control purposes. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. This guide compares the performance and methodological aspects of HPLC-UV and LC-MS/MS for this application.
Experimental Approach
The analysis of the this compound first requires its cleavage from the parent molecule. This is typically achieved through acid hydrolysis.
1. Hydrolysis of Doramectin:
-
Procedure: Doramectin is subjected to acid-catalyzed hydrolysis to yield the this compound (C₄₃H₆₂O₁₁) and its aglycone.[1][2][3]
-
Reagents: Mild acid conditions (e.g., using hydrochloric acid) are employed.[4]
-
Outcome: The terminal oleandrose sugar is cleaved from the Doramectin molecule.
Following hydrolysis, the resulting monosaccharide can be analyzed by either HPLC-UV (after derivatization) or LC-MS/MS.
Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
For monosaccharides to be detected by UV spectrophotometry, a chromophore must be introduced into the molecule through derivatization. A common derivatizing agent for this purpose is 1-phenyl-3-methyl-5-pyrazolone (PMP).[5][6]
Experimental Protocol:
-
Derivatization: The hydrolyzed sample containing the this compound is reacted with PMP in a basic medium (e.g., using liquid ammonia or sodium hydroxide).[5] The reaction mixture is then neutralized.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile) is used for elution.[6]
-
Detection: The PMP-derivatized monosaccharide is detected by UV absorbance at approximately 245-250 nm.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity, and may not strictly require derivatization, although it can be used to enhance ionization and improve sensitivity.[7]
Experimental Protocol:
-
Sample Preparation: The hydrolyzed sample can be directly injected or can undergo PMP derivatization for enhanced sensitivity.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column, often with smaller particle sizes for UHPLC systems, is employed.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for this class of compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity. For the this compound, the precursor ion would be based on its molecular weight of 755.0.[1][2]
-
Performance Comparison
While direct quantitative data for a cross-validation of this compound is not available, the following table summarizes the expected performance characteristics of each method based on established principles.
| Parameter | HPLC-UV with PMP Derivatization | LC-MS/MS |
| Specificity | Moderate. Relies on chromatographic separation and UV absorbance of the PMP tag. Potential for interference from other derivatized compounds. | High to Very High. Based on both chromatographic retention time and the specific mass-to-charge ratio of the precursor and product ions. |
| Sensitivity | Good. The PMP derivatization enhances UV detection. | Excellent. Significantly more sensitive than HPLC-UV, often with limits of detection in the low ng/mL to pg/mL range.[8][9] |
| Linearity | Good. Typically exhibits a wide linear range. | Excellent. Wide linear dynamic range is achievable. |
| Accuracy | Good. Dependent on the completeness of the derivatization reaction and the purity of standards. | Excellent. High specificity reduces the chances of interference, leading to better accuracy. |
| Precision | Good. Modern HPLC systems offer high precision. | Excellent. High reproducibility is a hallmark of the technique. |
| Throughput | Moderate. Derivatization step adds to the sample preparation time. | High. While instrumentation is more complex, sample analysis time can be very short, especially with UHPLC systems. |
| Cost | Lower. HPLC-UV systems are more common and less expensive to acquire and maintain. | Higher. LC-MS/MS instruments represent a significant capital investment and have higher operational costs. |
| Complexity | Moderate. Requires careful optimization of the derivatization and chromatographic conditions. | High. Requires specialized expertise for method development, operation, and data interpretation. |
Visualizing the Workflow and Cross-Validation
To better illustrate the experimental processes and the logic of a cross-validation study, the following diagrams are provided.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV with derivatization is a robust and cost-effective method suitable for routine quality control and when high sensitivity is not the primary concern.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and specificity, such as in metabolic studies, trace analysis, and in complex biological matrices.
For a formal cross-validation, a set of identical samples would be analyzed by both methods, and the results would be statistically compared to determine any bias or discrepancy between the two techniques. While specific data for this compound is lacking, the methodologies and expected performance characteristics outlined in this guide provide a solid foundation for researchers to develop and validate their own analytical methods.
References
- 1. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - this compound | Cas# 165108-44-1 [glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of oleandrin in tissues and biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Doramectin Monosaccharide and Selamectin in Larval Assays
This guide provides a detailed comparison of the efficacy of doramectin monosaccharide and selamectin in in-vitro larval assays, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Doramectin and selamectin are potent anthelmintic and insecticidal compounds belonging to the avermectin class of macrocyclic lactones.[1][2] While structurally related, subtle differences in their chemical makeup can lead to significant variations in their biological activity. This guide focuses on the comparative analysis of this compound and selamectin in their effects on larval development, drawing upon key in-vitro studies.
Mechanism of Action
Both doramectin and selamectin exert their effects by targeting the nervous systems of invertebrates.[3][4] They act as positive allosteric modulators of glutamate-gated chloride channels, which are unique to invertebrates.[2] This binding enhances the influx of chloride ions into nerve and muscle cells, leading to hyperpolarization of the cell membranes. The ultimate result is flaccid paralysis and death of the parasite.[1][3]
Caption: Mechanism of action for Avermectins.
Comparative Efficacy in Larval Development Assays
A key study directly compared the potency of various avermectins, including doramectin, its monosaccharide homolog, and selamectin, using a larval development assay with the nematode Haemonchus contortus. The results highlight a significant difference in efficacy between these compounds.
Key Findings:
-
Doramectin and its monosaccharide homolog demonstrated similar high potency , being fully effective at a concentration of 0.001 µg/ml.[5][6]
-
Selamectin was found to be approximately 100-fold less active than doramectin and ivermectin in this assay.[6]
-
The reduced activity of selamectin is attributed to the presence of an oxime substituent at the C-5 position of the molecule, in contrast to the hydroxyl group found in doramectin.[5][6] Analogs with a hydroxyl group at C-5 were several orders of magnitude more active than those with an oxo or oxime substituent.[5][6]
-
The study concluded that for this class of compounds, there was no significant advantage or disadvantage in potency between a disaccharide and a monosaccharide at the C-13 position.[5][6] This supports the use of this compound as a potent analog of doramectin.
| Compound | Effective Concentration (H. contortus) | Relative Potency | Key Structural Feature (C-5) |
| Doramectin | 0.001 µg/ml | High | Hydroxyl (-OH) |
| This compound | ~0.001 µg/ml | High | Hydroxyl (-OH) |
| Selamectin | ~0.1 µg/ml | Lower | Oxime (=NOH) |
Experimental Protocols
The following is a summary of the methodology used in the comparative larval development assay.
Larval Development Assay Protocol:
-
Test Organism: Haemonchus contortus larvae.
-
Compound Preparation: The test compounds (doramectin, selamectin, etc.) are dissolved in a suitable solvent, typically DMSO, and then serially diluted to achieve the desired test concentrations.
-
Assay Setup: The assay is typically performed in multi-well plates. Each well contains a nutrient medium, a suspension of H. contortus eggs or early-stage larvae, and a specific concentration of the test compound. Control wells containing only the solvent are included.
-
Incubation: The plates are incubated under controlled conditions (temperature and humidity) for a period that allows for the development of larvae in the control wells to a specific stage (e.g., third-stage larvae, L3).
-
Assessment: After the incubation period, the development of larvae in each well is assessed. This is often done by adding a motility inhibitor (like iodine) to stop movement and then counting the number of larvae at different developmental stages under a microscope.
-
Data Analysis: The percentage of inhibition of larval development is calculated for each compound concentration relative to the control. The effective concentration (e.g., EC50 or the concentration for full effectiveness) is then determined.
Caption: Experimental workflow for a larval development assay.
Conclusion
Based on the available in-vitro data from larval development assays with Haemonchus contortus, this compound is a significantly more potent inhibitor of larval development than selamectin.[5][6] The structural difference at the C-5 position of the avermectin macrocycle appears to be the primary determinant of this difference in potency.[5][6] The finding that the monosaccharide form of doramectin retains the high potency of its disaccharide parent compound is also a key observation from these studies.[5][6] These findings are crucial for the rational design and development of new antiparasitic agents.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Avermectin - Wikipedia [en.wikipedia.org]
- 3. Selamectin - Wikipedia [en.wikipedia.org]
- 4. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalparasitology [journal-of-parasitology.kglmeridian.com]
In Vitro Channel Potentiation: A Comparative Analysis of Doramectin and its Monosaccharide Derivative
For Researchers, Scientists, and Drug Development Professionals
Avermectins, including Doramectin, are well-established positive allosteric modulators of certain ligand-gated ion channels, primarily the glutamate-gated chloride channels (GluCls) found in invertebrates.[1][2] This interaction leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and ultimately paralysis of the parasite.[1] The monosaccharide derivatives of avermectins, which lack one of the two sugar moieties present on the parent compound, have also demonstrated significant biological activity.
Mechanism of Action: Potentiation of Glutamate-Gated Chloride Channels
Doramectin and its monosaccharide derivative are presumed to share a primary mechanism of action: the potentiation of glutamate-gated chloride channels (GluCls). These channels, which are central to neurotransmission in many invertebrates, are the main target for the anthelmintic effects of the avermectin class of compounds.[2]
The binding of Doramectin or its monosaccharide to GluCls is allosteric, meaning it occurs at a site distinct from the glutamate binding site. This binding potentiates the effect of glutamate, causing the channel to open at lower concentrations of the neurotransmitter and for a prolonged duration. At higher concentrations, avermectins can directly gate the channel, causing it to open in the absence of glutamate.[3] This leads to a sustained influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the nematode or arthropod.[1]
While the primary target is the GluCl, some studies suggest that avermectins can also modulate other ligand-gated ion channels, such as GABA-A receptors, although typically with lower potency.[4][5][6]
Data Presentation: A Framework for Comparison
A direct, side-by-side quantitative comparison of Doramectin and its monosaccharide derivative on ion channel potentiation is not available in the reviewed literature. However, for researchers aiming to perform such a comparison, the following table outlines the key parameters that should be measured and presented.
| Parameter | Doramectin | Doramectin Monosaccharide | Ion Channel Target (e.g., GluClα1β) | Experimental System (e.g., Xenopus oocytes) | Reference |
| EC50 (Direct Gating) | Data not available | Data not available | |||
| EC50 (Potentiation) | Data not available | Data not available | |||
| Maximum Potentiation (%) | Data not available | Data not available | |||
| Hill Slope | Data not available | Data not available | |||
| Binding Affinity (Kd) | Data not available | Data not available |
Mandatory Visualization
Signaling Pathway of Avermectin-Mediated Channel Potentiation
Caption: Avermectin potentiation of glutamate-gated chloride channels.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for electrophysiological comparison in Xenopus oocytes.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to compare the in vitro channel potentiation of Doramectin and its monosaccharide derivative.
Heterologous Expression of GluCls in Xenopus laevis Oocytes
This method is widely used for the functional characterization of ion channels.[7][8][9][10]
a. Oocyte Preparation:
-
Harvest oocytes from adult female Xenopus laevis frogs.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.
-
Manually separate and select healthy, stage V-VI oocytes.
-
Store the oocytes in a Barth's solution supplemented with antibiotics.
b. cRNA Preparation and Microinjection:
-
Linearize plasmids containing the cDNA for the desired GluCl subunits (e.g., from Caenorhabditis elegans or Haemonchus contortus).
-
In vitro transcribe capped cRNA from the linearized plasmids using a commercially available kit.
-
Purify and quantify the cRNA.
-
Inject approximately 50 nL of cRNA solution (containing a mixture of subunit cRNAs if a heteromeric channel is being studied) into each oocyte.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a suitable technique for recording whole-cell currents from large cells like Xenopus oocytes.
a. Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping and current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
b. Experimental Procedure:
-
Apply glutamate at a concentration that elicits a small, reproducible current (e.g., EC10-EC20).
-
Co-apply varying concentrations of Doramectin or its monosaccharide derivative with the same concentration of glutamate.
-
To assess direct gating, apply the compounds in the absence of glutamate.
-
Record the resulting chloride currents.
c. Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the potentiation relative to the control glutamate response.
-
Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.
Patch-Clamp Electrophysiology
For more detailed analysis of single-channel properties, patch-clamp can be used on cells expressing the target channels, such as cultured neurons or cell lines (e.g., HEK293).[11][12][13][14][15]
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) or primary neurons.
-
Transfect the cells with plasmids encoding the GluCl subunits and a fluorescent marker (e.g., GFP) to identify expressing cells.
b. Recording:
-
Use the whole-cell patch-clamp configuration.[14]
-
The external solution should be a physiological saline solution, and the internal pipette solution should have a low chloride concentration to allow for the measurement of inward chloride currents.
-
Apply agonists and modulators via a perfusion system.
Radioligand Binding Assay
This assay measures the binding affinity of the compounds to the target receptor.[16][17][18][19][20]
a. Membrane Preparation:
-
Homogenize cells or tissues expressing the GluCls in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
b. Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]-Ivermectin).
-
Add increasing concentrations of unlabeled Doramectin or its monosaccharide derivative to compete for binding with the radioligand.
-
After incubation, separate the bound from free radioligand by filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
c. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
References
- 1. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Determinants for GABA-A Receptor Potentiation by Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A patch clamp study of a glutamatergic chloride channel on pharyngeal muscle of the nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of the C-5 Substituent on Doramectin Monosaccharide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and inferred impacts of substituents at the C-5 position on the activity of Doramectin, with a focus on its monosaccharide component. Due to a notable gap in the current scientific literature specifically addressing the C-5 position of the oleandrose sugar moiety, this guide synthesizes information on the broader structure-activity relationships of the C-5 position of the avermectin aglycone, to which the monosaccharide is attached.
Introduction to Doramectin and its Mechanism of Action
Doramectin is a potent endectocide belonging to the avermectin family of macrocyclic lactones.[1][2] It is widely used in veterinary medicine to treat and control a variety of internal and external parasites. The primary mechanism of action for Doramectin and other avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][3][4] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and eventual death of the parasite. In some cases, avermectins can also interact with GABA-gated chloride channels.
The Doramectin molecule consists of a complex 16-membered macrocyclic lactone aglycone, to which a disaccharide of the sugar oleandrose is attached at the C-13 position. The C-5 position of the aglycone is of particular interest as it is a site of structural variation among different avermectins and a target for synthetic modification. While direct studies on the C-5 substituent of the monosaccharide are scarce, the nature of the substituent at the C-5 position of the aglycone is known to influence the molecule's overall activity.
Comparative Analysis of C-5 Position Modifications
The following table summarizes the general understanding of how modifications at the C-5 position of the avermectin aglycone can impact biological activity. This information provides an inferential basis for understanding the potential role of substituents on the monosaccharide that interacts with this region of the molecule.
| C-5 Aglycone Substituent | General Impact on Activity | Rationale / Notes |
| -OH (Hydroxyl) | Baseline Activity | The natural avermectins often possess a hydroxyl group at C-5. This group is crucial for the molecule's interaction with its target and overall efficacy. |
| -OCH3 (Methoxy) | Potentially Increased Lipophilicity and Modified Potency | The presence of a methoxy group can alter the molecule's pharmacokinetic properties, such as its distribution and persistence in the host. This can lead to variations in efficacy against different parasites. |
| =NOH (Oxime) | Broadened Spectrum of Activity | As seen in Selamectin, the introduction of an oxime group at C-5 can lead to a product with a different spectrum of antiparasitic activity, suggesting this position is critical for target specificity. |
| -O-Acyl Derivatives | Variable Activity, Potential for Prodrugs | Acylation of the C-5 hydroxyl group can lead to derivatives with altered solubility and metabolic stability. These modifications can sometimes result in compounds with reduced intrinsic activity but improved pharmacokinetic profiles. |
Note: The lack of specific quantitative data (e.g., IC50, EC50) directly comparing C-5 monosaccharide-substituted Doramectin analogs prevents a more detailed quantitative comparison. The information presented is based on broader structure-activity relationship studies of the avermectin class.
Experimental Protocols
The assessment of Doramectin and its analogs' activity typically involves a combination of in vitro and in vivo assays.
In Vitro Assay: Oocyte Expression of Glutamate-Gated Chloride Channels
This assay directly measures the effect of a compound on the target receptor.
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis (African clawed frog) and treated with collagenase to remove follicular cells.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the specific glutamate-gated chloride channel subunits from the target parasite (e.g., Haemonchus contortus).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for the expression of the receptor channels on the oocyte membrane.
-
Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure the ion flow across the oocyte membrane in response to the application of the test compound.
-
Data Analysis: The concentration-response relationship is determined by applying a range of concentrations of the test compound and measuring the resulting current. EC50 values are then calculated to quantify the potency of the compound.
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
This assay assesses the efficacy of an anthelmintic in a host animal.
-
Animal Selection: A group of naturally or experimentally infected animals (e.g., sheep, cattle) with a specific parasite are selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline parasite egg count (eggs per gram of feces).
-
Treatment Administration: The animals are divided into a treatment group, which receives the test compound (e.g., Doramectin analog), and a control group, which receives a placebo or vehicle.
-
Post-treatment Sampling: Fecal samples are collected again at specific time points after treatment (e.g., 10-14 days).
-
Data Analysis: The percentage reduction in fecal egg count is calculated for the treated group compared to the control group to determine the efficacy of the compound.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Doramectin's mechanism of action on glutamate-gated chloride channels.
Caption: Workflow for assessing the activity of Doramectin analogs.
Conclusion and Future Directions
The C-5 position of the avermectin aglycone is a critical determinant of biological activity, influencing both potency and spectrum of action. While direct experimental data on the impact of substituents at the C-5 position of the Doramectin monosaccharide is currently lacking, the established importance of the aglycone's C-5 position suggests that modifications to the sugar moiety in this region could significantly alter the compound's properties.
Future research should focus on the synthesis and biological evaluation of Doramectin analogs with specific modifications at the C-5 position of the oleandrose sugar. Such studies would provide valuable quantitative data to establish a clear structure-activity relationship and could lead to the development of new, more effective, and selective antiparasitic agents. This would not only enhance our fundamental understanding of avermectin pharmacology but also open new avenues for combating drug resistance in parasites.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Doramectin Monosaccharide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Doramectin monosaccharide, ensuring compliance and minimizing environmental impact.
This compound, an acid degradation product of doramectin, requires careful management due to its potent biological activity and the ecotoxicity of the broader avermectin class of compounds.[1][2] Adherence to established protocols is essential to protect both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[3] In case of accidental spills, contain the material, prevent it from entering drains or waterways, and collect it for proper disposal.[3][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-impermeable gloves inspected prior to use.[3] Consider double gloving for enhanced protection.[5] | Prevents skin contact with the substance. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[3] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] | Protects against inhalation of dust or aerosols, especially when handling the solid form of the compound. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds, is governed by federal, state, and local regulations.[6][7] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[6][7][8] The following protocol provides a general workflow; however, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Segregation :
-
Pure, unused this compound should be treated as a chemical waste.
-
Contaminated materials, such as gloves, bench paper, and empty containers, must also be disposed of as hazardous waste. Even "empty" containers of acutely toxic substances (P-listed wastes) are considered hazardous.[8]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization and Labeling :
-
Place the waste in a designated, leak-proof, and sealable container that is compatible with the chemical.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Disposal should be conducted through an approved and licensed hazardous waste disposal facility, which will typically involve incineration.[9][10][11]
-
Under no circumstances should this compound or its solutions be flushed down the drain or disposed of in regular trash. [3][11] Avermectins are very toxic to aquatic life, and improper disposal can have long-lasting environmental effects.[4][9][12]
Experimental Methodologies for Decontamination
Table 2: Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | Adhere to all federal (EPA, RCRA), state, and local regulations for hazardous pharmaceutical waste.[6][7][11] |
| Environmental Protection | Prevent release to the environment. Doramectin and related compounds are highly toxic to aquatic organisms.[4][9][12] |
| Spill Management | In case of a spill, prevent further leakage, avoid entry into drains, and collect the material using an inert absorbent.[4][9] Evacuate personnel to a safe area and ensure adequate ventilation.[3][4] |
| Waste Treatment | The standard and required method for the disposal of hazardous pharmaceutical waste is through a permitted treatment, storage, and disposal facility (TSDF), which typically employs high-temperature incineration.[8][11] |
Visualizing the Disposal Workflow
To further clarify the procedural steps and logical relationships in the disposal process, the following diagrams have been generated.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Environmental assessment of avermectins by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. merck.com [merck.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. pppmag.com [pppmag.com]
- 9. msd.com [msd.com]
- 10. merck.com [merck.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 13. abmole.com [abmole.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Doramectin Monosaccharide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Doramectin monosaccharide. Our procedural, step-by-step guidance is designed to directly address your operational questions, building a foundation of trust and making this your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocol
This compound is an acid degradation product of Doramectin. While some safety data sheets (SDS) for the monosaccharide do not classify it as hazardous, the parent compound, Doramectin, is associated with significant health risks, including potential damage to the unborn child and harm to organs through prolonged or repeated exposure.[1][2] A conservative approach to handling, assuming similar potential hazards, is strongly recommended to ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields are required to prevent eye contact.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. It is advisable to consider double gloving.[4][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6]
-
Body Protection: A laboratory coat or work uniform is required.[4] For tasks with a higher risk of spillage, an apron or impervious clothing should be used to avoid skin contact.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a suitable respirator should be used.[3]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Accessible safety shower and eye wash stations are essential in the immediate work area.[3]
Physical and Chemical Data
The following table summarizes available quantitative data for Doramectin and its monosaccharide derivative. Note that comprehensive toxicological data for this compound is limited; data for the parent compound, Doramectin, is provided for a conservative safety assessment.
| Property | This compound | Doramectin |
| Molecular Formula | C43H62O11 | C50H74O14 |
| Molecular Weight | 755.0 g/mol [6] | 899.1 g/mol |
| Appearance | White solid[7] | - |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[6][7] | - |
| Oral LD50 (Rat) | No data available | 50 - 500 mg/kg[2][8] |
| Oral LD50 (Mouse) | No data available | 75 - >2,000 mg/kg[2][8] |
Operational Plans
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2][9][10][11] Do not breathe dust or aerosols.[10] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] Do not eat, drink, or smoke in handling areas.[1][2][9][10] Wash hands thoroughly after handling.[1][2][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from strong oxidizing agents.[1][4][10] Recommended storage temperature is -20°C.[7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
Spill Response
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Collect: Collect spilled material and absorbent in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution and dispose of cleaning materials in a sealed container.
-
Report: Report the spill according to your institution's protocols.
Disposal Plan
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways as it is very toxic to aquatic life.[11][12] Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step emergency response plan for a spill.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 美国GlpBio - this compound | Cas# 165108-44-1 [glpbio.cn]
- 6. bioaustralis.com [bioaustralis.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. msd.com [msd.com]
- 9. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merck.com [merck.com]
- 11. merck.com [merck.com]
- 12. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
